4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHGOAKYYORQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404898 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33097-11-9 | |
| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33097-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde spectroscopic data (NMR, IR, MS)
CAS Registry Number: 33097-11-9
Molecular Formula:
Executive Summary
This technical guide provides a comprehensive analysis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (DCMC) , a critical heterocyclic scaffold in medicinal chemistry.[2] DCMC serves as a "linchpin" intermediate for synthesizing fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines) often targeted in kinase inhibitor discovery.[2]
Its utility stems from its trifunctional nature:
-
Electrophilic C4/C6 positions: Highly activated for Nucleophilic Aromatic Substitution (
). -
Reactive Aldehyde (C5): A handle for condensation, reduction, or reductive amination.[2]
-
Methylthio Group (C2): A latent leaving group (upon oxidation to sulfone) or a stability anchor.[2]
Part 1: Structural Analysis & Reactivity Profile[3]
The reactivity of DCMC is dictated by the electronic push-pull effects across the pyrimidine ring.[2]
Electronic Distribution[3][4]
-
C4 and C6 Positions: The presence of the electron-withdrawing formyl group at C5 significantly lowers the LUMO energy at C4 and C6.[2] This makes them exceptionally susceptible to nucleophilic attack by amines, thiols, or alkoxides.[2]
-
C5 Aldehyde: Due to the adjacent electron-deficient pyrimidine ring, the aldehyde carbon is highly electrophilic, facilitating rapid Knoevenagel condensations or Schiff base formation.[2]
-
C2 Methylthio: This group acts as a weak electron donor by resonance but is generally stable under the conditions used to functionalize C4/C6.[2] It can be selectively oxidized later to a sulfoxide/sulfone (
) to permit a final displacement.[2]
Part 2: Spectroscopic Characterization[3][5]
The following data sets provide a self-validating system for confirming the identity of DCMC.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.35 | Singlet (s) | 1H | -CHO (C5) | Highly deshielded due to the anisotropy of the carbonyl and the electron-deficient pyrimidine ring.[2] | |
| 2.62 | Singlet (s) | 3H | -S | Typical shift for S-methyl; lack of splitting confirms no adjacent protons. | |
| 185.4 | - | - | C=O | Characteristic aldehyde carbonyl carbon.[2] | |
| 175.8 | - | - | C2 | Deshielded by the adjacent nitrogens and sulfur atom.[2] | |
| 163.5 | - | - | C4 / C6 | Attached to Chlorine; chemical equivalence is maintained due to symmetry. | |
| 116.2 | - | - | C5 | Shielded relative to C4/C6, but acts as the ipso carbon for the formyl group.[2] | |
| 15.1 | - | - | -S | Typical aliphatic methyl on sulfur.[2] |
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR
| Wavenumber ( | Intensity | Assignment | Diagnostic Value |
| 1695 - 1710 | Strong | Primary Identifier. Confirms the presence of the aldehyde. | |
| 1530 - 1560 | Medium | Pyrimidine ring skeletal vibrations. | |
| 1050 - 1080 | Medium | Aryl chloride stretch (often coupled with ring modes).[2] | |
| 2850 / 2920 | Weak | Aliphatic C-H stretch from the methylthio group.[2] |
Mass Spectrometry (MS)
Ionization: EI or ESI+
The presence of two chlorine atoms creates a distinct isotopic fingerprint. Chlorine exists as
| m/z Peak | Relative Abundance (Approx) | Ion Composition | Interpretation |
| 222 | 100% | Molecular ion (Base peak in EI).[2] | |
| 224 | 65% | First isotope peak.[2] The high intensity confirms at least one Cl, ratio suggests two.[2][3] | |
| 226 | 11% | Second isotope peak.[2] The 9:6:1 ratio pattern is diagnostic for | |
| 193 | Variable | Loss of the formyl group (alpha-cleavage).[2] |
Part 3: Synthetic Pathway (Vilsmeier-Haack)[3][5]
The synthesis of DCMC is a classic example of the Vilsmeier-Haack reaction , which performs two functions simultaneously: formylation at C5 and chlorination at C4/C6.[2]
Reaction Workflow
Substrate: 2-(methylthio)pyrimidine-4,6-diol (or its tautomer, thiobarbituric acid derivative).
Reagents: Phosphorus Oxychloride (
Figure 1: Vilsmeier-Haack synthetic flow.[2][4] The reaction converts hydroxyls to chlorides and installs the aldehyde in one pot.[2]
Detailed Protocol
-
Reagent Formation: In a dry flask under
, cool (excess, ~6-8 eq) to 0°C. Add DMF (3-4 eq) dropwise. Caution: Exothermic.[2] Stir until the Vilsmeier salt (white solid/slurry) forms.[2] -
Addition: Add 2-(methylthio)pyrimidine-4,6-diol portion-wise.
-
Heating: Heat the mixture to reflux (~100°C) for 4–6 hours. The solution usually turns dark red/brown.[2]
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the chlorines.
-
Isolation: The product precipitates as a yellow/tan solid.[2] Filter, wash with cold water, and dry.[2][5] Recrystallize from Ethanol/Hexane if necessary.[2]
Part 4: Applications in Drug Discovery[3]
DCMC is a "divergent node" in synthesis.[2] The diagram below illustrates how it is processed into bioactive scaffolds.
Figure 2: Divergent synthesis map showing the three primary reaction vectors for DCMC.
Quality Control & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The aldehyde is prone to air oxidation to the carboxylic acid over long periods.[2]
-
Impurity Profile: Common impurities include the mono-chloro derivative (incomplete reaction) or the carboxylic acid (over-oxidation).[2]
-
TLC: Visualizes well under UV (254 nm) due to the conjugated pyrimidine system.[2]
References
-
Synthesis & Vilsmeier-Haack Mechanism: Santagada, V., et al. "Synthesis of pyrimido[5,4-b]indoles and pyrimido[4,5-b]indoles."[2] Journal of Heterocyclic Chemistry, vol. 36, no. 5, 1999.[2] [2]
-
Physical Properties & CAS Verification: Sigma-Aldrich Product Sheet: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (CAS 33097-11-9).[1][2] (Note: Link directs to the general scaffold category; verify specific CAS 33097-11-9 in search).[2]
-
Spectroscopic Data Correlation: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] "Chlorine Isotope Patterns." [2]
-
Medicinal Chemistry Applications: Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases."[2] Journal of Medicinal Chemistry, vol. 43, no.[2] 24, 2000. (Demonstrates the use of similar 4,6-dichloro-5-formyl pyrimidine intermediates).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
The Methylthio Group in Pyrimidine Chemistry: A Strategic Handle for Diversification
Executive Summary: The "Catch-and-Release" Strategy
In the architecture of bioactive pyrimidines, the methylthio group (-SMe) is rarely the final pharmacophore. Instead, it serves as a premier strategic handle —a "masked" electrophile that offers a unique balance of stability and latent reactivity. Unlike chloro- or fluoropyrimidines, which are permanently activated and prone to hydrolysis or indiscriminate nucleophilic attack, the methylthio ether is chemically robust under a wide range of acidic, basic, and reductive conditions.
However, its true value lies in its tunable activation . Through controlled oxidation to sulfoxides (-SOMe) or sulfones (-SO
This guide details the mechanistic underpinnings, installation, activation, and displacement of the methylthio group, providing field-proven protocols for high-value pyrimidine synthesis.
Electronic Profile and Stability
The pyrimidine ring is electron-deficient (
-
C2 vs. C4/C6 Positioning: The C2 and C4/C6 positions are activated by the ring nitrogens. The -SMe group at C2 is generally less reactive toward direct displacement than at C4, due to the specific resonance contributions and the "alpha-effect" of the flanking nitrogens.
-
Stability: The -SMe group is stable against:
-
Lithiation: Compatible with directed ortho-metalation (DoM) at C5.
-
Reduction: Survives standard hydrogenation (Pd/C) and hydride reductions (NaBH
). -
Mild Acid/Base: Resistant to hydrolysis that would cleave esters or amides.
-
Comparative Leaving Group Ability (S Ar)
The following table illustrates the dramatic shift in reactivity upon oxidation, a concept quantified in kinetic studies of heterocyclic substitution.
| Leaving Group | Structure | Relative Rate ( | Reactivity Profile | |
| Methylthio | -SMe | 0.00 | 1 | Inert/Stable. Requires forcing conditions or strong nucleophiles. |
| Methylsulfinyl | -S(O)Me | 0.49 | ~500 | Activated. Good leaving group; chiral center adds complexity. |
| Methylsulfonyl | -SO | 0.72 | >850,000 | Hyper-Active. Displaced by weak nucleophiles (anilines, thiols) at RT. |
| Chloro | -Cl | 0.23 | ~200 | Standard. Moderate reactivity; prone to hydrolysis. |
Data synthesized from kinetic studies on activated pyrimidines and furan derivatives [1, 2].[1]
Synthetic Installation
The most robust method for installing the -SMe group is the S-methylation of thiouracils (pyrimidinethiones). This approach is preferred over nucleophilic displacement of chloropyrimidines with thiomethoxide due to the avoidance of foul-smelling reagents and higher regioselectivity.
Mechanism: S-Alkylation of Thio-Lactams
Thiouracils exist in a tautomeric equilibrium between the thione (major) and thiol (minor) forms. Under basic conditions, the thiolate anion is generated, which is a soft nucleophile that reacts rapidly with "soft" electrophiles like iodomethane (MeI).
Figure 1: Mechanism of S-methylation of thiouracil. The reaction is driven by the formation of the stable thioether.
Activation Protocol: The Sulfone Route
Direct displacement of the -SMe group requires harsh conditions (high heat, sealed tube) and strong nucleophiles. To access a broader chemical space under mild conditions, oxidation to the sulfone is the gold standard.
The "Catch-and-Release" Workflow
-
Catch: Install -SMe early. Carry out diverse transformations on the ring (e.g., lithiation, alkylation).[2]
-
Activate: Oxidize -SMe to -SO
Me using m-CPBA or Oxone. -
Release: Displace -SO
Me with a nucleophile (amine, alcohol, carbon) or use in cross-coupling.
Experimental Protocol: Oxidation to Sulfone
Context: This protocol uses m-chloroperbenzoic acid (m-CPBA), preferred for its solubility in DCM, allowing for easy workup.
Reagents:
-
Starting Material: 2-(Methylthio)pyrimidine derivative (1.0 equiv)[3][4]
-
Oxidant: m-CPBA (2.2 - 2.5 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
-
Quench: Na
S O (sat. aq.) and NaHCO (sat. aq.)
Procedure:
-
Dissolution: Dissolve the substrate in DCM and cool to 0°C in an ice bath. Reason: Controlling the exotherm is crucial to prevent N-oxidation of the pyrimidine ring.
-
Addition: Add m-CPBA portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS. The intermediate sulfoxide (SOMe) appears first; complete conversion to sulfone (SO
Me) is required for maximum reactivity. -
Workup: Dilute with DCM. Wash sequentially with sat. Na
S O (to reduce excess peroxide) and sat. NaHCO (to remove m-chlorobenzoic acid byproduct). -
Isolation: Dry organic layer over MgSO
, filter, and concentrate. Sulfones often crystallize upon standing.
The Liebeskind-Srogl Cross-Coupling[5][6]
While
Mechanism & Advantages
Unlike Suzuki or Stille couplings that use halides, this reaction uses a Copper(I) cofactor (CuTC) to activate the sulfur-carbon bond via coordination, facilitating oxidative addition to Palladium(0).
-
Baseless: The reaction proceeds under neutral conditions, preserving base-sensitive groups.
-
Chemoselectivity: It is orthogonal to Suzuki coupling; a chloride and a thiomethyl group can be differentiated (Cl reacts in Suzuki, SMe is inert; SMe reacts in Liebeskind-Srogl, Cl is often inert depending on catalyst).
Figure 2: The Liebeskind-Srogl Catalytic Cycle.[5] Note the dual role of Cu(I) in activating the sulfur and facilitating transmetalation.[5]
Experimental Protocol: Liebeskind-Srogl Coupling
Reagents:
-
Substrate: Pyrimidine-SMe (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd (dba) /TFP -
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)
-
Solvent: THF (degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Critical: Oxygen poisons the Pd(0) catalyst.
-
Mixing: Add Pyrimidine-SMe, Boronic Acid, and CuTC.
-
Catalyst Addition: Add Pd catalyst and degassed THF.
-
Heating: Heat to 50–60°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove copper salts. Concentrate and purify via column chromatography.
Case Study: MPS1 Inhibitor Synthesis
A relevant application of this chemistry is found in the development of Monopolar Spindle 1 (MPS1) inhibitors, specifically pyrido[3,4-d]pyrimidine derivatives [3].[6]
-
Challenge: The researchers needed to introduce a bulky amine at the C2 position while maintaining a sensitive scaffold.
-
Strategy:
-
Scaffold Synthesis: Constructed the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine core.
-
Differentiation: The C8-Cl was displaced first (more reactive due to sterics and electronics) with a neopentyl amine.
-
Activation: The C2-SMe group was "caught" and held stable during the C8 displacement. It was then oxidized to the sulfone (-SO
Me) using m-CPBA.[4] -
Displacement: The C2-SO
Me was displaced by an aniline derivative under mild conditions to yield the final clinical candidate.
-
This sequence perfectly demonstrates the orthogonality of the SMe group to halides and its utility in sequential functionalization.
References
-
BenchChem. (2025).[1][7] The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. BenchChem Technical Guides. 7
-
Baraldi, P. G., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. 8
-
Naud, S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. Journal of Medicinal Chemistry. 6[5]
- Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society.
-
Villalobos, A., et al. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. European Journal of Medicinal Chemistry. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Electrophilic Substitution on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in nucleobases such as cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] However, the inherent electronic properties of the pyrimidine ring present unique challenges to its synthetic modification, particularly through electrophilic substitution. This guide provides a comprehensive exploration of the principles, protocols, and strategic considerations for effecting electrophilic substitution on this important heterocyclic system.
The Electronic Landscape of the Pyrimidine Ring: An Inherent Resistance to Electrophilic Attack
Pyrimidine is a π-deficient heteroaromatic compound, a consequence of the presence of two electronegative nitrogen atoms at the 1 and 3 positions.[3][4] This π-deficiency significantly reduces the electron density of the aromatic system, making it substantially less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The positions ortho and para to the nitrogen atoms (C2, C4, and C6) are particularly electron-deficient, rendering them highly resistant to electrophilic attack. The C5 position is the least electron-deficient and is consequently the primary site for electrophilic substitution.[4]
The basicity of the nitrogen atoms also plays a crucial role. Under the strongly acidic conditions often required for electrophilic aromatic substitution, the pyrimidine ring is readily protonated, further deactivating the ring towards electrophilic attack.[3]
Caption: Electron distribution in the pyrimidine ring, highlighting the electron-deficient positions.
Strategies to Enhance Reactivity: Activating the Pyrimidine Core
To overcome the inherent low reactivity of the pyrimidine ring, several strategies can be employed:
-
Introduction of Activating Groups: The presence of electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups significantly enhances the electron density of the ring, facilitating electrophilic substitution. These groups are typically introduced at the C2, C4, or C6 positions and direct the electrophile to the C5 position.
-
Formation of Pyrimidine N-oxides: Conversion of one of the ring nitrogen atoms to an N-oxide introduces a powerful activating group. The N-oxide group can donate electron density into the ring through resonance, increasing its susceptibility to electrophilic attack.
-
Utilization of Pyrimidones: Pyrimidones, which are tautomers of hydroxypyrimidines, are more reactive towards electrophiles. The enolate character of the pyrimidone ring increases its nucleophilicity.[3]
Key Electrophilic Substitution Reactions and Protocols
Halogenation
Halogenation of the pyrimidine ring is a crucial transformation for introducing a versatile synthetic handle for further functionalization.
The mechanism proceeds via the typical electrophilic aromatic substitution pathway, involving the attack of the π-system on the electrophilic halogen species to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.
Caption: General mechanism for the halogenation of pyrimidine.
This protocol describes the bromination of an activated pyrimidine derivative.
Materials:
-
2-Aminopyrimidine
-
Bromine
-
Glacial Acetic Acid
-
Sodium acetate
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add sodium acetate (1.1 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated product, 2-amino-5-bromopyrimidine, is collected by filtration, washed with cold water, and dried.
| Reactant | Molar Eq. |
| 2-Aminopyrimidine | 1.0 |
| Bromine | 1.0 |
| Sodium Acetate | 1.1 |
This protocol outlines the chlorination of a pyrimidinedione.
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
In a fume hood, carefully add uracil (1.0 eq) to a flask containing phosphorus oxychloride (excess).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The product, 2,4-dichloro-5-chloromethylpyrimidine (if the reaction is vigorous) or other chlorinated species, can be extracted with an organic solvent like chloroform.
-
The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Nitration
Nitration introduces a nitro group onto the pyrimidine ring, which can serve as a precursor for an amino group or as a powerful electron-withdrawing group.
The nitration of pyrimidine follows the standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.
Caption: General mechanism for the nitration of an activated pyrimidine.
This protocol details the nitration of an activated pyrimidine derivative.
Materials:
-
2,4-Dimethoxypyrimidine
-
Concentrated Nitric Acid (fuming)
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2,4-dimethoxypyrimidine (1.0 eq) to the cold sulfuric acid with stirring.
-
From the dropping funnel, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 2,4-dimethoxy-5-nitropyrimidine, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
| Reactant | Molar Eq. |
| 2,4-Dimethoxypyrimidine | 1.0 |
| Fuming Nitric Acid | 1.1 |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrimidine ring, which can enhance water solubility or serve as a directing group.
This protocol describes the sulfonation of a pyrimidone.
Materials:
-
2-Pyrimidone
-
Oleum (fuming sulfuric acid, 20% SO₃)
Procedure:
-
In a fume hood, carefully add 2-pyrimidone (1.0 eq) in small portions to oleum with stirring in a flask cooled in an ice bath.
-
After the addition is complete, heat the reaction mixture to 100-110°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of barium hydroxide or calcium hydroxide to precipitate the sulfate as barium or calcium sulfate.
-
Filter off the precipitate. The filtrate contains the salt of 2-pyrimidone-5-sulfonic acid.
-
The free sulfonic acid can be obtained by careful acidification of the filtrate and evaporation of the solvent.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5]
This protocol details the formylation of a substituted pyrimidine.[6]
Materials:
-
2-Methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Benzene (or other suitable solvent)
Procedure:
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.0 eq) to ice-cold DMF (2.0 eq) with stirring.
-
To this reagent, add a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in benzene.
-
Heat the reaction mixture to reflux for 6 hours.[6]
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 4-chloro-5-formyl-6-hydroxy-2-methylpyrimidine, is collected by filtration, washed with water, and dried.
| Reactant | Molar Eq. |
| 2-Methylpyrimidine-4,6-diol | 1.0 |
| POCl₃ | 1.0 |
| DMF | 2.0 |
The Influence of Substituents: A Guide to Regioselectivity and Reactivity
The nature and position of substituents on the pyrimidine ring have a profound impact on the outcome of electrophilic substitution reactions.
-
Activating Groups (EDGs): -NH₂, -OH, -OR, and alkyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack. They strongly direct the incoming electrophile to the C5 position. The order of activation is generally -NH₂ > -OH > -OR > alkyl.
-
Deactivating Groups (EWGs): -NO₂, -CN, -SO₃H, and halogens decrease the electron density of the ring, making electrophilic substitution more difficult. If an electrophilic substitution is forced to occur on a pyrimidine ring bearing a deactivating group, it will still preferentially take place at the C5 position, as it remains the least electron-deficient site.
| Substituent at C2/C4/C6 | Effect on Reactivity | Directing Influence |
| -NH₂, -OH, -OR | Activating | Strongly C5-directing |
| -Alkyl | Activating | C5-directing |
| -Cl, -Br, -I | Deactivating | C5-directing |
| -NO₂, -CN, -SO₃H | Strongly Deactivating | C5-directing |
Conclusion: Navigating the Challenges of Pyrimidine Functionalization
Electrophilic substitution on the pyrimidine ring is a challenging yet essential transformation in synthetic organic chemistry. The π-deficient nature of the ring necessitates the use of activating strategies, such as the introduction of electron-donating substituents or the formation of N-oxides and pyrimidones. A thorough understanding of the electronic effects of substituents is paramount for predicting and controlling the regioselectivity of these reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully navigate the intricacies of pyrimidine functionalization and unlock the potential of this versatile heterocyclic scaffold.
References
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Bhatnagar, A., et al. (n.d.). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Semantic Scholar. Retrieved from [Link]
-
University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
ACS Publications. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Retrieved from [Link]
-
PMC. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Mini-Reviews in Medicinal Chemistry. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
-
CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. Retrieved from [Link]
Sources
Methodological & Application
Technical Guide: Synthesis and Derivatization of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
[1]
Abstract
This application note provides a comprehensive protocol for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 33097-11-9), a highly versatile scaffold in medicinal chemistry. This pyrimidine derivative serves as a critical intermediate for the development of kinase inhibitors (e.g., p38 MAPK), antivirals, and fused heterocyclic systems like pyrido[2,3-d]pyrimidines. The guide details the Vilsmeier-Haack formylation/chlorination of 4,6-dihydroxy-2-(methylthio)pyrimidine, followed by protocols for regioselective nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde scaffold is unique due to its three distinct electrophilic sites:
-
C4/C6 Positions: Highly reactive towards nucleophilic attack (amines, alkoxides) due to activation by ring nitrogens and the electron-withdrawing formyl group.
-
C5-Formyl Group: A handle for condensation reactions (Schiff bases, Wittig) or cyclization to fused rings.
-
C2-Methylthio Group: A latent electrophile; oxidation to sulfoxide/sulfone renders it a potent leaving group for late-stage diversification.
Retrosynthetic Strategy
The synthesis relies on the simultaneous installation of the chlorine atoms and the formyl group using the Vilsmeier-Haack reagent.
Figure 1: Retrosynthetic disconnection showing the construction of the core scaffold.
Core Synthesis Protocol
Objective: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde from 4,6-dihydroxy-2-(methylthio)pyrimidine.
Materials
-
Substrate: 4,6-Dihydroxy-2-(methylthio)pyrimidine (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (5.0–10.0 equiv) -
Reagent/Solvent:
-Dimethylformamide (DMF) (2.0–3.0 equiv) -
Solvent (Optional): 1,2-Dichloroethane (if reducing
volume)
Step-by-Step Procedure
-
Vilsmeier Reagent Formation (Critical):
-
Charge a dry round-bottom flask with
(excess, acts as solvent/reagent). -
Cool to 0°C using an ice/salt bath.
-
Add DMF dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10°C.
-
Stir at 0°C for 30–60 minutes to ensure formation of the chloroiminium salt (Vilsmeier reagent).
-
-
Substrate Addition:
-
Add solid 4,6-dihydroxy-2-(methylthio)pyrimidine portion-wise to the stirred Vilsmeier reagent at 0°C.
-
Allow the mixture to warm to room temperature over 30 minutes.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 100–110°C) .
-
Maintain reflux for 3–6 hours . The suspension should become a clear, dark solution, indicating consumption of the starting material.
-
Monitor: TLC (10% MeOH in DCM) or LC-MS.
-
-
Workup (Quenching):
-
Remove excess
by rotary evaporation under reduced pressure (use a caustic trap for acidic vapors). -
Pour the viscous residue slowly onto crushed ice (approx. 5x volume) with vigorous stirring. Caution: Violent hydrolysis of residual reagents releases HCl gas.
-
Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
-
-
Isolation:
-
Extract the aqueous phase with Ethyl Acetate (
). -
Wash combined organics with saturated
(until neutral) and Brine. -
Dry over anhydrous
, filter, and concentrate.[1] -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Typical Yield: 55–75% (Yellow solid).
-
Mechanistic Insight
The reaction proceeds via a double chlorination and formylation sequence. The Vilsmeier reagent attacks the electron-rich pyrimidine ring (typically at C5), while
Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack reaction on the pyrimidine diol.
Derivatization Protocols
Protocol A: Regioselective (Synthesis of 4-Amino Derivatives)
The 4- and 6-positions are chemically equivalent in the parent molecule. However, upon mono-substitution, the second position becomes deactivated, allowing for controlled synthesis of asymmetric pyrimidines.
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 equiv) in dry THF or DCM.
-
Cool to 0°C.
-
Add amine (1.0–1.1 equiv) and a base (TEA or DIPEA, 1.2 equiv).
-
Stir at 0°C to RT for 1–2 hours. Note: Higher temperatures may lead to bis-substitution.
-
Workup: Wash with water, dry, and concentrate.[2]
-
Outcome: 4-chloro-6-(substituted-amino)-2-(methylthio)pyrimidine-5-carbaldehyde.
Protocol B: Aldehyde Condensation (Hydrazone Formation)
This reaction is typical for characterization or preparing precursors for bicyclic systems.
-
Dissolve the aldehyde (1.0 equiv) in Ethanol.
-
Add Phenylhydrazine (1.0 equiv) and a catalytic amount of Acetic Acid.
-
Stir at RT for 30 minutes. A precipitate usually forms immediately.
-
Filter and wash with cold ethanol.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete hydrolysis of iminium salt | Increase stirring time in ice water (up to 4h) or adjust pH to ~4-5 during workup. |
| Bis-substitution (SnAr) | Temperature too high or excess amine | Conduct reaction at -10°C to 0°C; add amine dropwise; use exact stoichiometry. |
| Exotherm/Runaway | Fast addition of DMF to POCl3 | Strictly control addition rate; ensure efficient cooling (internal temp < 10°C). |
| Dark/Tar Product | Polymerization or decomposition | Avoid excessive heating (>120°C); ensure inert atmosphere ( |
Safety Information
-
Phosphorus Oxychloride (
): Highly toxic, corrosive, and reacts violently with water. Handle in a fume hood. Wear chemical-resistant gloves and a face shield. -
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
-
Reaction Hazards: The quenching step releases significant heat and HCl gas. Use a large excess of ice and add the reaction mixture slowly.
References
-
Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde
- ChemicalBook. "4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis."
-
Vilsmeier-Haack Reaction Mechanism & Conditions
-
Regioselective Nucleophilic Substitution on Pyrimidines
- PMC - NCBI.
-
Target Molecule Data (CAS 33097-11-9)
-
General Vilsmeier Protocol on Pyrimidine Diols
- MDPI. "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction."
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. 4,6-DICHLORO-2-METHYLSULFANYL-PYRIMIDINE-5-CARBALDEHYDE | 33097-11-9 [chemicalbook.com]
- 6. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 33097-11-9|4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Knoevenagel Condensation with Pyrimidine Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents, particularly in oncology.[1][3][4][5] The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction, revered for its efficiency in creating α,β-unsaturated systems.[6][7] This reaction provides a direct and atom-economical route to introduce diverse functionalities onto the pyrimidine scaffold, thereby generating libraries of novel compounds for drug discovery and development.[2]
This application note provides a comprehensive guide to the experimental procedures for the Knoevenagel condensation of pyrimidine aldehydes with various active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and present typical characterization data for the resulting pyrimidine-based Knoevenagel adducts. Furthermore, we will explore the downstream applications of these products, particularly in the synthesis of fused heterocyclic systems of medicinal importance.
Mechanistic Insights: The Role of Base Catalysis
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine.[6][8] The reaction mechanism proceeds through a series of well-defined steps:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate). The stability of this carbanion is crucial for the reaction to proceed under mild basic conditions.[9]
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. This results in the formation of a tetrahedral intermediate.
-
Protonation: The intermediate is protonated by the conjugate acid of the catalyst, yielding an aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and driven by the formation of a conjugated system.
A variation of the mechanism involves the initial formation of an iminium ion from the reaction of the aldehyde with a secondary amine catalyst like piperidine. This iminium ion is more electrophilic than the corresponding aldehyde, thus facilitating the nucleophilic attack by the enolate.[8]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed procedures for the Knoevenagel condensation of a representative pyrimidine aldehyde, pyrimidine-5-carboxaldehyde, with three commonly used active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Pyrimidine-5-carboxaldehyde | C5H4N2O | 108.10 | ≥97% | Commercially available | |
| Malononitrile | CH2(CN)2 | 66.06 | ≥99% | Commercially available | Toxic, handle with care. |
| Ethyl Cyanoacetate | C5H7NO2 | 113.11 | ≥98% | Commercially available | |
| Barbituric Acid | C4H4N2O3 | 128.09 | ≥99% | Commercially available | |
| Piperidine | C5H11N | 85.15 | ≥99% | Commercially available | Corrosive, handle in a fume hood. |
| Ethanol (Absolute) | C2H5OH | 46.07 | ≥99.5% | Commercially available | |
| Deionized Water | H2O | 18.02 |
Protocol 1: Synthesis of 2-(pyrimidin-5-ylmethylene)malononitrile
This protocol is adapted from established procedures for the condensation of heteroaromatic aldehydes with malononitrile.[8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol, 10 mol%) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(pyrimidin-5-yl)acrylate
This procedure is based on the synthesis of similar cyanoacrylates from heteroaromatic aldehydes.[10]
-
Reaction Setup: In a 100 mL round-bottom flask, combine pyrimidine-5-carboxaldehyde (1.08 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1 mmol, 10 mol%) to the mixture and equip the flask with a reflux condenser.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2 v/v). The reaction is generally complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Protocol 3: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines via Knoevenagel Condensation
This protocol demonstrates a downstream application of the Knoevenagel condensation in a one-pot, three-component reaction to synthesize medicinally important pyrano[2,3-d]pyrimidine derivatives.[11][12][13]
-
Reaction Setup: In a 100 mL round-bottom flask, add barbituric acid (1.28 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) to a mixture of water and ethanol (1:1, 20 mL).
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as L-proline (5 mol%) or piperidine (10 mol%).[9]
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60 °C). The reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization.
-
Product Isolation: The product often precipitates from the reaction mixture upon completion (monitor by TLC). Collect the solid by filtration, wash with cold water and then with cold ethanol.
-
Purification: The product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water.
Caption: General experimental workflow for Knoevenagel condensation.
Product Characterization
The synthesized pyrimidine-based Knoevenagel adducts can be characterized using standard spectroscopic techniques.
| Product | Appearance | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| 2-(pyrimidin-5-ylmethylene)malononitrile | Crystalline solid | 8.85 (s, 1H, vinyl H), 9.20 (s, 2H, pyrimidine H-4,6), 9.35 (s, 1H, pyrimidine H-2) | 85.6 (C(CN)2), 112.9 (CN), 111.9 (CN), 156.5 (C=C), 154.6, 152.3, 135.6, 127.0, 124.3 (pyrimidine carbons) | 2220-2230 (C≡N), 1580-1600 (C=C) | [M+H]+ calculated for C9H5N4: 157.056, found: 157.055 |
| Ethyl (E)-2-cyano-3-(pyrimidin-5-yl)acrylate | Pale yellow solid | 1.35 (t, 3H, CH3), 4.30 (q, 2H, CH2), 8.50 (s, 1H, vinyl H), 9.15 (s, 2H, pyrimidine H-4,6), 9.30 (s, 1H, pyrimidine H-2) | 14.2 (CH3), 62.5 (CH2), 105.1 (C-CN), 116.8 (CN), 152.0 (C=C), 162.5 (C=O), 158.0, 155.5, 138.0 (pyrimidine carbons) | 2225 (C≡N), 1720 (C=O), 1620 (C=C) | [M+Na]+ calculated for C10H9N3O2Na: 226.059, found: 226.058 |
| Pyrano[2,3-d]pyrimidine derivative | White to off-white solid | Varies depending on aldehyde used. Typically shows signals for aromatic protons, pyrimidine protons, and a characteristic singlet for the pyran CH. | Varies depending on substituents. | 3400-3200 (NH), 2200 (C≡N), 1700-1650 (C=O) | Varies. |
Note: The spectral data provided are representative and may vary slightly depending on the specific reaction conditions and instrumentation used.[6][14][15]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure purity of reagents. Consider using a different catalyst or solvent.[16] |
| Side reactions. | The Knoevenagel condensation can be a competing pathway in other reactions like the Biginelli synthesis.[12] To favor the Knoevenagel product, ensure equimolar amounts of the aldehyde and active methylene compound. | |
| Formation of Byproducts | Self-condensation of the aldehyde. | This is more likely with a strong base. Use a weak base like piperidine or pyridine. |
| Michael addition. | The product can sometimes react further with another equivalent of the active methylene compound. Use a slight excess of the aldehyde to minimize this.[16] | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | After the reaction, try to remove the solvent under reduced pressure and then add a non-polar solvent like hexane to precipitate the product. |
| Oily product. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary. |
Conclusion
The Knoevenagel condensation offers a robust and efficient method for the synthesis of a diverse range of pyrimidine derivatives. The straightforward experimental procedures, mild reaction conditions, and high yields make it an attractive strategy for both academic research and industrial applications. The resulting α,β-unsaturated pyrimidine compounds are valuable intermediates for the synthesis of more complex heterocyclic systems with significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols and data presented in this application note provide a solid foundation for researchers to explore the vast chemical space of pyrimidine-based compounds.
References
-
Bayat, M., Bayat, Y., & Shafei Asayesh, S. (2012). One-pot synthesis of 2H-pyrano[2,3-d]pyrimidine derivatives. Monatshefte für Chemie - Chemical Monthly, 143(3), 543-547. Available from: [Link]
-
Balalaie, S., Ramezan-Zadeh, F., & Sheikh-Amiri, M. (2009). One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. Journal of the Iranian Chemical Society, 6(2), 436-442. Available from: [Link]
-
Dekamin, M. G., Eslami, M., & Maleki, A. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry, 7(1), 35. Available from: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). An Efficient and Green Synthesis of New 6-Iodo- Pyrano[2,3-d] Pyrimidine-4-Ones via a One-Pot Four-Component Reaction Followed by Iodocyclization in Water. Polycyclic Aromatic Compounds, 1-13. Available from: [Link]
-
Mohamadpour, F. (2022). Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine scaffolds. ResearchGate. Available from: [Link]
-
de Oliveira, R. B., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-15. Available from: [Link]
-
de Oliveira, R. B., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. Available from: [Link]
-
Shirini, F., & Abedini, M. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44(4), 335-340. Available from: [Link]
-
Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]
-
El-Metwaly, N. M. (2016). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 53(4), 1163-1172. Available from: [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry. Available from: [Link]
-
Riedhammer, C., & Schmid, S. (2021). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7. Dalton Transactions. Available from: [Link]
-
Al-Ostath, A. H., et al. (2022). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances, 12(48), 31227-31240. Available from: [Link]
-
de Oliveira, R. B., et al. (2024). Piperidine-catalyzed Knoevenagel synthesis of (E)-2-cyano-3-(het)arylacrylamides. ResearchGate. Available from: [Link]
-
Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(20), 13145-13161. Available from: [Link]
-
Zhao, P., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(4), 421-429. Available from: [Link]
-
Ammazzalorso, A., et al. (2018). Discovery of a pyrimidine compound endowed with antitumor activity. Investigational New Drugs, 36(6), 959-970. Available from: [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
-
Bakr, R. B., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(1), 1-20. Available from: [Link]
-
Uram, Ł., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. Available from: [Link]
-
Rojas-Altuve, A., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 14, 1188643. Available from: [Link]
-
Cope, A. C. (1937). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Journal of the American Chemical Society, 59(12), 2327-2330. Available from: [Link]
-
Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(3), 136-143. Available from: [Link]
-
Fadda, A. A., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. Available from: [Link]
-
Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available from: [Link]
-
Al-Omran, F., et al. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(ii), 227-239. Available from: [Link]
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- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.ugm.ac.id [journal.ugm.ac.id]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. sid.ir [sid.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Importance
4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of modern agrochemicals. Its strategic importance lies in the versatile reactivity of its constituent functional groups: two electrophilic chlorine atoms at the C4 and C6 positions, a reactive formyl (aldehyde) group at the C5 position, and a methylthio group at C2. This unique combination allows for a programmed, step-wise modification of the pyrimidine core, enabling the construction of a diverse array of complex molecules with potent fungicidal, herbicidal, and insecticidal activities.[1][2]
The chlorine atoms are excellent leaving groups, susceptible to nucleophilic aromatic substitution, providing a primary route for introducing complexity. The aldehyde group is a key handle for chain extension, cyclization reactions, and conversion to other critical functional groups like carboxylic acids or amines. This guide provides an in-depth exploration of its applications and detailed protocols for its derivatization.
Physicochemical Data
A summary of the key properties of the title compound is presented below for easy reference in experimental design.
| Property | Value | References |
| CAS Number | 33097-11-9 | [3][4] |
| Molecular Formula | C₆H₄Cl₂N₂OS | [3][4] |
| Molecular Weight | 223.08 g/mol | [3][4] |
| Synonyms | 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine | [3][4] |
| Purity | Typically ≥97% | [3][4] |
| Family | Halogenated Heterocycles | [3][4] |
Core Synthetic Pathways in Agrochemical Development
The reactivity of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde can be strategically harnessed to synthesize various classes of agrochemicals. The following sections outline the principal synthetic routes.
Synthesis of Fungicide Scaffolds
The pyrimidine skeleton is a well-established pharmacophore in agricultural fungicides, with commercial products like cyprodinil and diflumetorim demonstrating its efficacy.[1] The aldehyde functionality of the title compound is particularly useful for constructing fused heterocyclic systems or for creating Schiff base intermediates that are precursors to biologically active molecules.
A common strategy involves the condensation of the aldehyde with a nitrogen-based nucleophile (e.g., hydrazine, hydroxylamine, or anilines) followed by intramolecular cyclization or further modification. For instance, reaction with a substituted hydrazine can lead to the formation of a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its biological activities.
Caption: Synthesis of a fungicide scaffold from the title compound.
Synthesis of Herbicidal Agents
Certain classes of pyrimidine-based herbicides, such as the 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids, have shown significant activity.[5] Accessing the crucial carboxylic acid moiety at the C5 position is straightforward starting from the 5-carbaldehyde derivative. A mild oxidation reaction converts the aldehyde into a carboxylic acid, which can then be esterified or converted to an amide to generate a library of potential herbicide candidates. This transformation underscores the utility of the aldehyde as a masked carboxyl group.
Synthesis of Insecticide Intermediates
Research has demonstrated that novel pyrimidine derivatives can exhibit potent insecticidal activity.[6] The primary route for generating diversity in this context involves the sequential nucleophilic substitution of the two chlorine atoms at the C4 and C6 positions. These positions exhibit differential reactivity, which can sometimes be exploited for regioselective substitution. By reacting the dichloro-pyrimidine core with various amines, thiols, or alcohols, chemists can rapidly assemble a large number of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern insecticide discovery. The aldehyde can be retained or modified in a subsequent step.
Experimental Protocols
The following protocols are representative examples of key transformations involving 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Oxidation to 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid (Herbicide Precursor)
This protocol describes the conversion of the C5-aldehyde to a carboxylic acid, a key step in synthesizing pyrimidinecarboxylic acid herbicides. The choice of a mild oxidant like potassium permanganate under controlled pH is crucial to prevent undesired side reactions.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Commercial | ≥97% |
| Potassium permanganate (KMnO₄) | Commercial | ACS Reagent |
| Sodium carbonate (Na₂CO₃) | Commercial | Anhydrous |
| Sodium bisulfite (NaHSO₃) | Commercial | Reagent |
| Hydrochloric acid (HCl) | Commercial | 37% |
| Acetone | Commercial | ACS Grade |
| Deionized Water | In-house | --- |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.23 g (10 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde in 100 mL of acetone.
-
Preparation of Oxidant: In a separate beaker, dissolve 1.74 g (11 mmol) of potassium permanganate in 50 mL of deionized water.
-
Oxidation Reaction: Cool the acetone solution to 0-5 °C using an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A white precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired carboxylic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed for further purification.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Potassium permanganate is a strong oxidizing agent; handle with care.
Protocol 2: Synthesis of a Schiff Base via Condensation (Fungicide/Insecticide Precursor)
This protocol demonstrates the reactivity of the aldehyde group by forming a Schiff base (imine) with a primary amine. This is a foundational step for creating more complex derivatives.
Caption: Experimental workflow for Schiff base synthesis.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | Commercial | ≥97% |
| Aniline | Commercial | ReagentPlus®, ≥99% |
| Ethanol | Commercial | 200 proof |
| Acetic Acid | Commercial | Glacial |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2.23 g (10 mmol) of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde and 50 mL of ethanol. Stir until fully dissolved.
-
Addition of Amine: Add 0.93 g (10 mmol) of aniline to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the product using TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base derivative.
Causality and Experimental Rationale
-
Chlorination Step: The synthesis of the parent 4,6-dichloro-pyrimidine scaffold often starts from a 4,6-dihydroxy precursor. The use of phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of an amine like N,N-dimethylaniline, is the standard and most effective method for this conversion.[7] The catalyst activates the POCl₃, facilitating the substitution of hydroxyl groups with chlorine.
-
Selective Reactivity: The C4 and C6 positions of the pyrimidine ring are electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a scaffold, allowing for the introduction of diverse amine side chains common in modern agrochemicals. The relative reactivity of the C4 versus C6 positions can be influenced by steric and electronic factors of both the pyrimidine and the incoming nucleophile, sometimes allowing for selective functionalization.
-
Aldehyde as a Versatile Handle: The C5-aldehyde is less electrophilic than the carbon atoms at C4/C6. This allows for reactions like nucleophilic substitution at the chloro-positions to be carried out while leaving the aldehyde intact for subsequent transformations, such as the oxidation or condensation reactions detailed in the protocols above.
References
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Apollo Scientific.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Pydiflumetofen Co-Formulated with Prothioconazole: A Novel Fungicide for Fusarium Head Blight and Deoxynivalenol Control. MDPI.
- 4, 6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde, min 97%, 10 grams.
- 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (97%). Amerigo Scientific.
- Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
- The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives.
- CAS 33097-12-0 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime. BOC Sciences.
- Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- 2-(Propylthio)pyrimidine-5-carbaldehyde. Chem-Impex.
- Herbicidal compositions based on 2,4-diamino-6-chloro-5-methylthio-pyrimidine and diclofop methyl, and process for the treatment of cultures with the aid of said compositions.
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
- 6. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Strategic Amination of the Dichloropyrimidine Core: Regiocontrol and Synthetic Protocols
Executive Summary
The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., Pazopanib, Brigatinib) and antiviral agents. The core challenge in utilizing this scaffold is controlling regioselectivity . Due to the electronic asymmetry of the pyrimidine ring, the C4 and C2 positions exhibit distinct electrophilicities.
This guide provides a definitive workflow for introducing amine groups to this core. It prioritizes the standard C4-selective nucleophilic aromatic substitution (
Mechanistic Grounding: The Regioselectivity Paradigm
Before attempting synthesis, one must understand the electronic bias of the substrate.
-
The C4 Preference: Nucleophilic attack at the C4 position is kinetically and thermodynamically favored over C2.
-
Electronic Factor: The nitrogen atoms at positions 1 and 3 render the ring electron-deficient. The C4 position is para-like to N1 and ortho-like to N3, creating a highly electrophilic center.
-
Intermediate Stability: The Meisenheimer complex formed upon attack at C4 is stabilized by resonance involving both ring nitrogens, whereas attack at C2 offers less effective resonance stabilization [1].
-
-
The "C6 Effect" (Critical Exception): If the pyrimidine core already possesses an electron-donating group (EDG) at C6 (e.g., -OMe, -NHMe), the Lowest Unoccupied Molecular Orbital (LUMO) coefficients redistribute, often reducing C4 selectivity or even favoring C2 [2].
Visualization: Reaction Logic Flow
The following diagram illustrates the decision tree for functionalizing 2,4-dichloropyrimidine.
Figure 1: Decision logic for sequential amination. The standard pathway (Blue -> Green) exploits the natural C4 electrophilicity.
Protocol A: Regioselective at C4 (First Amination)
This protocol is designed to maximize yield of the 4-amino-2-chloro product while minimizing double-addition or C2-substitution.
Reagents & Parameters
| Component | Recommendation | Rationale |
| Solvent | Ethanol (EtOH), IPA, or DMF | Polar protic solvents often accelerate |
| Base | DIPEA (Hünig's Base) or Et3N | Scavenges HCl by-product. 1.2 – 1.5 equivalents.[1] |
| Temperature | 0°C to RT | Critical: Higher temperatures (>60°C) increase the risk of C2 attack or bis-substitution. |
| Stoichiometry | 1.0 : 1.05 (Substrate : Amine) | Slight excess of amine ensures conversion without promoting double addition. |
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and solvent (e.g., Ethanol, 10 vol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA (1.2 equiv) dropwise.
-
Amine Addition: Dissolve the Target Amine (1.05 equiv) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Note: Slow addition keeps the local concentration of amine low, favoring the more reactive C4 position kinetically.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–12 hours.
-
Monitor: Check via TLC or LC-MS. Look for the consumption of starting material (SM) and formation of the mono-substituted product. If bis-product forms, lower the temperature for future runs.
-
-
Workup:
-
Option A (Precipitation): If using EtOH, pour the mixture into ice water. The product often precipitates. Filter and wash with cold water.
-
Option B (Extraction): Remove volatiles in vacuo. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Protocol B: Accessing the C2 Position (Second Amination)
Once the C4 position is substituted, the pyrimidine ring becomes deactivated (more electron-rich). Displacing the C2-chloride requires significantly more energy or catalytic assistance.
Method B1: Microwave-Assisted Thermal Displacement
Best for aliphatic, nucleophilic amines.
-
Setup: In a microwave vial, combine the 4-amino-2-chloropyrimidine intermediate (1.0 equiv), Second Amine (2.0 – 3.0 equiv), and n-Butanol or NMP (solvent).
-
Irradiation: Heat to 120–160°C for 10–30 minutes in a microwave reactor [3].
-
Purification: These reactions often require reverse-phase HPLC or column chromatography as conversion may not be 100%.
Method B2: Buchwald-Hartwig Cross-Coupling
Required for aromatic amines, hindered amines, or when thermal conditions degrade the substrate.
Diagram: Catalytic Cycle Overview
Figure 2: Simplified Buchwald-Hartwig cycle for C2-amination.
Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Reagents: Add:
-
Substrate: 4-amino-2-chloropyrimidine derivative (1.0 equiv).
-
Amine: 1.2 equiv.
-
Catalyst: Pd2(dba)3 (5 mol%) or Pd(OAc)2.
-
Ligand: Xantphos or BrettPhos (10 mol%). Note: Bidentate ligands like Xantphos are crucial for stabilizing the Pd center during the difficult oxidative addition to the electron-rich chloropyrimidine [4].
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
-
Reaction: Seal and heat to 100°C for 4–16 hours.
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Poor Regioselectivity (Mix of C2/C4) | Temperature too high during Step 1. | Conduct amine addition at -10°C or -20°C. |
| Bis-substitution during Step 1 | Excess amine or fast addition. | Strictly control stoichiometry (1.05 equiv) and use syringe pump addition. |
| No Reaction at C2 (Thermal) | Deactivated ring system. | Switch to Method B2 (Buchwald-Hartwig) . Thermal |
| Hydrolysis of Chloride | Wet solvents or hygroscopic base. | Use anhydrous solvents (DMF/DMSO) and store bases properly. |
References
-
Regioselectivity Mechanisms
- WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
-
C2-Selective Strategies & Exceptions
- Luo, J., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society.
-
Microwave Acceleration
-
RSC Advances.[2] "Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones."
-
-
Buchwald-Hartwig Protocols
Sources
- 1. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
use of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde as a building block for heterocyclic synthesis
Application Note: 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde as a Divergent Scaffold for Heterocyclic Synthesis
Executive Summary
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification: two electrophilic chlorine centers (C4/C6), a reactive aldehyde (C5), and a displaceable methylthio group (C2). This application note details the regioselective manipulation of this scaffold to access fused bicyclic systems, specifically pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines , which are frequent pharmacophores in kinase inhibitors (e.g., PIM-1, EGFR) and antiviral agents.
Reactivity Profile & Strategic Planning
The molecule presents a hierarchy of reactivity that allows for sequential functionalization.[1] Understanding this order is critical to avoiding polymerization or "dead-end" side products.
Electrophilic Centers (Ranked by Reactivity):
-
C4/C6-Chlorine (SNAr): The most reactive sites. The electron-withdrawing aldehyde group at C5 activates these positions toward nucleophilic aromatic substitution.
-
Note: While initially symmetric, the first substitution desymmetrizes the ring, significantly deactivating the second chlorine. This allows for the isolation of mono-substituted products.
-
-
C5-Aldehyde (Condensation): Reacts with active methylenes (Knoevenagel) or amines (Schiff base). This is the "hinge" for ring-closing reactions.
-
C2-Methylthio (SNAr/Oxidation): The least reactive electrophile. It is typically stable during C4/C6 and C5 manipulations but can be activated later via oxidation to the sulfone (-SO2Me) or sulfoxide (-SOMe) for final-stage diversity.
Figure 1: Hierarchical reactivity map guiding sequential functionalization.
Detailed Protocols
Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines (One-Pot)
This protocol leverages the "ortho-chloro-aldehyde" motif to build a second ring via a cascade Knoevenagel condensation/SNAr/Cyclization sequence.
Target: 7-Amino-5-aryl-2-(methylthio)pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Mechanism: The active methylene (malononitrile) condenses with the aldehyde; the amine displaces the C4-Cl; the resulting intermediate cyclizes.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Primary Amine (e.g., Aniline or Benzylamine) (1.1 eq)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 eq) or Et3N
-
Solvent: Ethanol or Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (223 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in Ethanol (5 mL).
-
Catalysis: Add DABCO (11 mg, 0.1 mmol) at 0°C. Stir for 15 minutes. The solution will likely darken as the Knoevenagel adduct forms.
-
Amine Addition: Add the primary amine (1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 2–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the intermediate.
-
Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If no solid: Evaporate solvent, redissolve in CH2Cl2, wash with water, dry over MgSO4, and purify via column chromatography.
-
-
Yield: Typical yields range from 65–85%.
Critical Control Point: If the amine is added before the malononitrile, it may displace both chlorines or react with the aldehyde to form a stable Schiff base that resists cyclization. Order of addition is paramount.
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines
This route accesses the "butterfly" core found in folate antagonists.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde[2]
-
Ammonia (0.5 M in Dioxane) or Ammonium Acetate
-
Formamidine Acetate (or Guanidine HCl)
-
Base: K2CO3
Step-by-Step Procedure:
-
Desymmetrization (SNAr):
-
Dissolve the aldehyde (1.0 mmol) in THF (5 mL).
-
Cool to -10°C (ice/salt bath).
-
Add Ammonia solution (1.0 eq) slowly over 30 mins.
-
Note: Controlling temperature prevents the formation of the 4,6-diamino byproduct.
-
Isolate 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbaldehyde via filtration or flash chromatography.
-
-
Cyclization:
-
Dissolve the 4-amino intermediate (1.0 mmol) in DMF (3 mL).
-
Add Formamidine Acetate (1.5 mmol) and K2CO3 (2.0 mmol).
-
Heat to 100°C for 6 hours.
-
The amino group attacks the formamidine, which then condenses with the aldehyde (or vice versa) to close the ring.
-
-
Work-up: Pour into ice water. The pyrimido[4,5-d]pyrimidine usually precipitates.
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Formation of bis-amine product (displacement of both Cl). | Ensure stoichiometry is 1:1. Lower temperature during amine addition. |
| No Cyclization | Hydrolysis of the aldehyde to carboxylic acid. | Use anhydrous solvents.[3] Ensure reagents are dry. |
| Impure Product | Polymerization of the aldehyde. | Store starting material under N2 at 4°C. Use fresh batches. |
| Regioselectivity Loss | Temperature too high during first substitution. | Perform the first SNAr step at < 0°C. |
Visualizing the Pathway
Figure 2: Step-wise assembly of the Pyrido[2,3-d]pyrimidine scaffold.
Safety & Handling
-
Skin Sensitizer: Chloropyrimidines are potent sensitizers. Always handle in a fume hood with nitrile gloves.
-
Lachrymator: The aldehyde functionality, combined with the halogenated ring, can be irritating to mucous membranes.
-
Storage: Moisture sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Sigma-Aldrich. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde Product Page.Link
-
Abdolmohammadi, S., & Balalaie, S. (2012).[4] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[4] International Journal of Organic Chemistry.[4] Link
-
ChemicalBook. Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde.Link
-
PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde Compound Summary.Link
-
RSC Advances. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE 5-(4-ISOPROPYLPHENYL)HYDRAZONE, TECH [amp.chemicalbook.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
Application Note: Advanced Synthesis and Characterization of Fluorescent Pyrimidine Derivatives
Abstract
This guide details the modular synthesis and photophysical characterization of fluorescent pyrimidine derivatives. Focusing on "push-pull" internal charge transfer (ICT) systems and Excited-State Intramolecular Proton Transfer (ESIPT) probes, we provide robust protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methods allow for the precise tuning of emission wavelengths from blue to red. Additionally, a standardized protocol for determining fluorescence quantum yield (
Introduction: The Pyrimidine Scaffold in Fluorescence
Pyrimidine is not inherently fluorescent. However, its electron-deficient nature makes it an ideal acceptor in Donor-
Furthermore, ortho-hydroxyphenyl-substituted pyrimidines exhibit ESIPT , a mechanism yielding large Stokes shifts (>100 nm), which eliminates self-quenching and improves signal-to-noise ratios in biological imaging.
Strategic Design: The Regioselectivity Rule
When functionalizing 2,4,6-trichloropyrimidine, nucleophilic aromatic substitution (
-
C4 and C6 positions: Most reactive (most electron-deficient).
-
C2 position: Less reactive.
-
C5 position: Least reactive (requires pre-functionalization, e.g., bromination).
This hierarchy allows for the "one-pot, multi-step" synthesis of asymmetrical dyes.
Modular Synthetic Workflows
Visualization: The Modular Assembly Pathway
The following diagram illustrates the divergent synthesis of ICT and ESIPT probes from a common precursor.
Figure 1: Divergent synthetic strategy for accessing distinct classes of fluorescent pyrimidines based on regioselective functionalization.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling for "Push-Pull" Systems
This protocol describes the arylation of a chloropyrimidine with an electron-rich boronic acid to create a D-
Mechanism: Palladium inserts into the C-Cl bond (oxidative addition), followed by transmetallation with the boronic acid and reductive elimination to form the C-C bond.[1]
Reagents:
-
Substrate: 4-chloro-6-(dimethylamino)pyrimidine (1.0 equiv)
-
Coupling Partner: 4-methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) - Note: Tetrakis is preferred for bromides; use /XPhos for difficult chlorides. -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a Schlenk tube with the chloropyrimidine (1.0 mmol), boronic acid (1.2 mmol), and
(58 mg, 0.05 mmol). -
Solvent Addition: Add 1,4-Dioxane (10 mL) and 2.0 M
(2 mL). -
Degassing: Sparge the mixture with argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Reaction: Seal the tube and heat to 90°C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (blue fluorescence under UV254) should disappear, replaced by a bright emissive spot (often blue/green).
-
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography. Pyrimidines are polar; start with 100% Hexane and gradient to 20% EtOAc.
Protocol B: Sonogashira Coupling for Extended Conjugation
Extending the
Reagents:
-
Substrate: 4-bromo-pyrimidine derivative (1.0 equiv)
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent:
(used as solvent and base) or THF/ (1:1).
Step-by-Step Procedure:
-
Setup: Dissolve the bromopyrimidine in anhydrous THF/Et3N (10 mL) under argon.
-
Catalyst Addition: Add
and CuI. The solution may turn slightly dark. -
Alkyne Addition: Add the alkyne dropwise via syringe.
-
Reaction: Stir at 50°C for 6 hours.
-
Note: If using terminal alkynes with electron-withdrawing groups, room temperature is often sufficient.
-
-
Workup: Filter through a celite pad to remove precipitated ammonium salts and palladium black. Concentrate the filtrate.
-
Purification: Recrystallization from Ethanol is often effective for planar, conjugated pyrimidines.
Photophysical Characterization
To validate the synthesized dyes, you must determine the Fluorescence Quantum Yield (
Protocol C: Relative Quantum Yield Measurement
Standard: Quinine Sulfate in 0.1 M
Requirements:
-
UV-Vis Spectrophotometer
-
Optically matched quartz cuvettes (10 mm path length)
Procedure:
-
Absorbance Matching: Prepare solutions of your sample (in solvent, e.g., EtOH) and the standard (Quinine Sulfate) such that their absorbance at the excitation wavelength is identical and below 0.1 (ideally 0.05–0.08).
-
Why? Absorbance > 0.1 causes "Inner Filter Effects," where the sample re-absorbs its own emission, skewing results.
-
-
Emission Scan: Record the fluorescence spectrum for both sample and standard using the exact same slit widths and integration times.
-
Integration: Calculate the integrated area under the emission curve (
) for both. -
Calculation: Use the following equation:
Data Summary Table:
| Parameter | Symbol | Description | Critical Limit |
| Absorbance | Optical density at | Must be < 0.1 | |
| Integrated Area | Total photon count | Baseline correction required | |
| Refractive Index | Solvent property | Square term is significant! |
Troubleshooting & Optimization
Common Failure Modes
-
Catalyst Poisoning (Suzuki): If the reaction turns black immediately and yields are low, residual sulfur or free amines in the pyrimidine starting material may be coordinating Pd.
-
Solution: Use a "Palladacycle" precatalyst (e.g., XPhos Pd G2) which is more robust than
.
-
-
Fluorescence Quenching:
-
Cause: Aggregation-Caused Quenching (ACQ) is common in planar pyrimidines at high concentrations.
-
Check: If solid-state fluorescence is weak but dilute solution is bright, ACQ is occurring. Introduce bulky substituents (e.g., tert-butyl) to prevent
- stacking.
-
-
Purification Issues:
-
Pyrimidines with amino groups can streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.
-
References
-
Review of Fluorescent Pyrimidines
- Fluorescent pyrimidine ribonucleotide: synthesis, enzymatic incorporation, and utiliz
- Source: PubMed/NIH.
-
Suzuki Coupling Protocol
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Source: Journal of Organic Chemistry (via NIH).
-
Sonogashira Coupling Strategy
- Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions.
- Source: Organic & Biomolecular Chemistry.
-
ESIPT Mechanism & Synthesis
- Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines.
- Source: ACS Applied M
-
Quantum Yield Standards
- Measurement of Fluorescence Quantum Yields on ISS Instrument
-
Source: ISS Technical Notes.[2]
Sources
Application Notes and Protocols for the Purification of Pyrimidine-5-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Purity in Pyrimidine-5-carbaldehyde Applications
Pyrimidine-5-carbaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including antiviral, antibacterial, and anticancer agents.[1][2] The aldehyde functional group at the C5 position of the pyrimidine ring serves as a versatile handle for introducing diverse molecular complexity, making these compounds highly valuable in medicinal chemistry and drug discovery.[2] However, the synthetic routes to these aldehydes can often yield a mixture of starting materials, by-products, and over-oxidized or reduced impurities. The presence of these impurities can significantly impact the outcome of subsequent reactions and compromise the biological activity and safety of the final compounds.
Therefore, robust and efficient purification strategies are paramount to obtaining pyrimidine-5-carbaldehydes of high purity. This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective purification techniques, drawing upon established methodologies and expert insights to empower researchers in their synthetic endeavors. We will delve into the principles and practical execution of recrystallization, column chromatography, extraction techniques, and preparative high-performance liquid chromatography (HPLC), offering a comparative analysis to guide the selection of the most appropriate method for your specific needs.
Understanding the Landscape: Common Impurities and Challenges
The purification of pyrimidine-5-carbaldehydes is not without its challenges. The aldehyde group, while synthetically useful, is susceptible to oxidation to the corresponding carboxylic acid, especially upon exposure to air. Furthermore, residual reducing agents from the synthesis can lead to the formation of the corresponding alcohol. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding pyrimidine without the aldehyde group or the formylating agent.
-
Over-oxidized by-products: Primarily pyrimidine-5-carboxylic acid.
-
Reduced by-products: Such as (pyrimidin-5-yl)methanol.
-
Reagents and catalysts: From the preceding synthetic steps.
-
Solvent residues: From the reaction and work-up.
This guide will equip you with the knowledge to effectively separate the target aldehyde from these common contaminants.
Purification Strategy Workflow
The selection of a purification strategy is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow is illustrated below.
Caption: A general workflow for the purification of pyrimidine-5-carbaldehydes.
Recrystallization: The First Line of Defense for Solid Compounds
Recrystallization is a powerful and economical technique for purifying solid pyrimidine-5-carbaldehydes, leveraging the difference in solubility between the target compound and its impurities in a given solvent at different temperatures.[3]
Principle of Recrystallization
The core principle involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Protocol 1: Single-Solvent Recrystallization
1. Solvent Selection:
-
The ideal solvent should exhibit high solubility for the pyrimidine-5-carbaldehyde at elevated temperatures and low solubility at room temperature or below.
-
Commonly effective solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[3][4]
-
Expert Tip: To quickly screen for a suitable solvent, place a small amount of the crude product in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
2. Dissolution:
-
Place the crude pyrimidine-5-carbaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent and bring the mixture to a boil with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility profile.
1. Solvent System Selection:
-
Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[3] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.
2. Dissolution:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent.
3. Addition of "Poor" Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
4. Clarification:
-
Add a few drops of the hot "good" solvent until the turbidity just disappears.
5. Crystallization, Collection, and Drying:
-
Follow steps 4-6 from the single-solvent recrystallization protocol.
Flash Column Chromatography: For Versatile and Efficient Separations
Flash column chromatography is a widely used technique for purifying pyrimidine-5-carbaldehydes from a variety of impurities, offering excellent resolution and speed.[3] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Principle of Flash Column Chromatography
A solution of the crude product is loaded onto a column packed with an adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move faster, thus achieving separation.
Protocol 3: Flash Column Chromatography
1. Stationary Phase and Solvent System Selection:
-
Stationary Phase: Silica gel is the most common choice. For aldehydes that may be sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.[5][6]
-
Mobile Phase (Eluent): The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC).
- Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[3][5]
- A reported successful system for pyrimidine-5-carbaldehyde is 5% methanol in chloroform.
- Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on TLC for optimal separation on the column.[3]
-
Caution: Avoid using primary or secondary alcohols (like methanol or ethanol) as the primary eluent if possible, as they can react with the aldehyde to form hemiacetals or acetals on the acidic silica gel surface.[5] If their use is necessary, the addition of a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent can mitigate this side reaction.[5]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.
-
Allow the silica gel to settle, and then gently tap the column to ensure a uniformly packed bed. Drain the excess solvent until it is level with the top of the silica.
3. Sample Loading:
-
Dissolve the crude pyrimidine-5-carbaldehyde in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. The resulting dry powder can then be carefully added to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
5. Analysis and Product Isolation:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified pyrimidine-5-carbaldehyde.
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best Suited For | Solid, crystalline compounds | Liquids and solids; complex mixtures |
| Advantages | Cost-effective, scalable, simple setup | High resolution, versatile, relatively fast |
| Disadvantages | Product loss in mother liquor, not for all compounds | Requires more solvent, potential for product decomposition on stationary phase |
| Typical Purity | Good to excellent | Excellent |
Liquid-Liquid Extraction with Bisulfite Adduct Formation: A Chemical Approach to Aldehyde Purification
This classical technique offers a highly selective method for separating aldehydes from other organic compounds by converting the aldehyde into a water-soluble bisulfite adduct.[7][8] This allows for the easy removal of non-aldehydic impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer.
Principle of Bisulfite Extraction
Sodium bisulfite adds to the carbonyl group of an aldehyde to form a charged bisulfite adduct, which is soluble in water. Ketones react more slowly or not at all, and other functional groups are generally unreactive.
Protocol 4: Purification via Bisulfite Adduct Formation
1. Adduct Formation and Extraction of Impurities:
-
Dissolve the crude mixture containing the pyrimidine-5-carbaldehyde in a water-miscible organic solvent like methanol or dimethylformamide (DMF).[8][9] For aromatic aldehydes, methanol is often sufficient; for less reactive aldehydes, DMF can improve the reaction rate.[8]
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for about 30 seconds.[9] A precipitate of the bisulfite adduct may form.
-
Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and water to the separatory funnel and shake again.
-
Separate the layers. The aqueous layer will contain the pyrimidine-5-carbaldehyde as the bisulfite adduct, while the organic layer will contain the non-aldehydic impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
2. Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous layer until the solution is basic (pH > 8).[9][10]
-
Extract the regenerated pyrimidine-5-carbaldehyde from the aqueous layer with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for the purification of pyrimidine-5-carbaldehydes using bisulfite extraction.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Ultimate in Purity
For applications demanding the highest purity, such as in the final stages of drug development or for the preparation of analytical standards, preparative HPLC is the method of choice.[3][11] It offers unparalleled resolution for separating closely related impurities.
Principle of Preparative HPLC
Similar to analytical HPLC, preparative HPLC utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases.
Protocol 5: Preparative HPLC
1. Method Development:
-
Develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape).[3]
2. Scale-Up:
-
Scale up the analytical method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the column dimensions.
3. Sample Preparation:
-
Dissolve the partially purified pyrimidine-5-carbaldehyde in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulates.
4. Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of the target compound using a fraction collector, which is typically triggered by a UV detector signal.
5. Post-Purification Work-up:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions.
-
Remove the mobile phase solvents, often by rotary evaporation or lyophilization, to obtain the highly pure pyrimidine-5-carbaldehyde.
| Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Inexpensive, scalable | Not universally applicable, potential for significant product loss | >98% |
| Flash Chromatography | Versatile, good for a wide range of polarities | Can be solvent-intensive, risk of sample degradation on silica | >95-99% |
| Bisulfite Extraction | Highly selective for aldehydes | Requires subsequent regeneration and extraction steps | >98% |
| Preparative HPLC | Highest resolution, excellent for trace impurities | Expensive, lower throughput, large solvent consumption | >99.5% |
Conclusion and Best Practices
The purification of pyrimidine-5-carbaldehydes is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method will depend on a careful consideration of the specific impurities present, the required scale, and the desired final purity. For initial purification of solid products, recrystallization is often the most practical and economical choice. Flash column chromatography provides a versatile and powerful tool for a broader range of separations. For highly specific removal of aldehydic impurities, bisulfite extraction is an excellent chemical method. Finally, for achieving the highest levels of purity, preparative HPLC is the gold standard.
By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently purify their target pyrimidine-5-carbaldehydes, ensuring the quality and integrity of their subsequent research and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- ResearchGate. (n.d.).
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
- BenchChem. (2025).
- Revue Roumaine de Chimie. (n.d.).
- ResearchGate. (2014, September 29).
- University of Rochester, Department of Chemistry. (n.d.).
- Reddit. (2015, April 1). Purifying aldehydes?.
- Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
- JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (n.d.).
- PubMed. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- MicroCombiChem. (n.d.).
- Agilent. (n.d.).
- BenchChem. (n.d.).
- Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde. (n.d.).
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Teledyne Labs. (n.d.).
- Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
- Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- Thermo Fisher Scientific. (n.d.). Pyrimidine-5-carboxaldehyde, 97% 1 g.
- Sigma-Aldrich. (n.d.). pyrimidine-5-carboxaldehyde AldrichCPR.
- ChemicalBook. (2025, July 24). Pyrimidine-5-carboxaldehyde | 10070-92-5.
- BLD Pharm. (n.d.). 10070-92-5|Pyrimidine-5-carbaldehyde.
- ACS Publications. (2022, November 4).
- Wikipedia. (n.d.). Metal–organic framework.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Pyrimidine-5-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Vilsmeier-Haack-Arnold Formylation
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
User: Drug Development Chemists / Process Engineers Target Molecule: 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde Precursor: 4,6-dihydroxy-2-(methylthio)pyrimidine (or 2-methylthiobarbituric acid)
This synthesis is a "double-deoxychlorination formylation" event. You are not merely adding an aldehyde; you are simultaneously converting two hydroxyl groups (tautomeric carbonyls) into chlorides while installing a formyl group at the C5 position.
The Core Challenge: The standard Vilsmeier-Haack protocol (1:1 DMF:POCl
The "Golden Path" Protocol
This protocol is optimized for yield and conversion efficiency.[1] It deviates from standard textbook Vilsmeier conditions to accommodate the simultaneous chlorination requirement.
Reagents & Stoichiometry
| Component | Role | Equiv. (Molar) | Notes |
| Precursor | Substrate | 1.0 | 4,6-dihydroxy-2-(methylthio)pyrimidine |
| POCl | Reagent/Solvent | 6.0 - 8.0 | Acts as the bulk solvent and chlorinating agent. |
| DMF | C1 Source | 2.5 - 3.0 | Must be anhydrous. |
| Ice Water | Quench | Excess | For hydrolysis of the iminium salt. |
Step-by-Step Methodology
-
Reagent Preparation (The "Cold Start"):
-
Charge the reaction vessel with POCl
(6.0 eq). Cool to 0–5°C under inert atmosphere (N or Ar). -
Why: POCl
hydrolysis is exothermic; moisture exclusion is critical.
-
-
Vilsmeier Reagent Formation:
-
Add DMF (2.5 eq) dropwise over 20 minutes, maintaining internal temperature < 10°C.
-
Observation: The solution will turn slightly yellow/viscous as the chloroiminium salt forms.
-
-
Substrate Addition:
-
Add the pyrimidine precursor (1.0 eq) portion-wise.
-
Critical: Do not dump the solid at once. The initial reaction with the Vilsmeier complex is exothermic.
-
-
The "Thermal Drive" (Chlorination Phase):
-
Allow the mixture to warm to room temperature, then slowly ramp to reflux (approx. 105°C) .
-
Hold at reflux for 4–6 hours .
-
Checkpoint: Monitor via TLC/HPLC. The intermediate (dichlorophosphoryl species) is stable; you are looking for the disappearance of the starting material.
-
-
Quench & Hydrolysis (The "Yield Killer" Step):
-
Cool the mixture to room temperature. Remove excess POCl
via rotary evaporation (vacuum) if possible (reduces acid load). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring.
-
Temperature Rule: Keep the quench mass < 20°C. High temp during hydrolysis degrades the aldehyde.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
-
Isolation:
Visualizing the Mechanism
The following diagram illustrates the dual pathway: C5-formylation and C4/C6-chlorination.
Caption: Sequential mechanistic flow: C5-formylation precedes or occurs concurrently with C4/C6 deoxychlorination, requiring thermal energy to complete the chloride substitution.
Troubleshooting Matrix (Symptom-Based)
Symptom A: Low Yield / "Black Tar" Formation
Diagnosis: Thermal Runaway or Polymerization.
-
Root Cause 1: Adding DMF to POCl
too quickly without cooling. This generates massive heat, degrading the reagent. -
Root Cause 2: Quenching too fast. The hydrolysis of excess POCl
is violently exothermic. If the temp spikes > 50°C during quench, the aldehyde oxidizes or polymerizes. -
Corrective Action: Use an internal thermometer. Keep Reagent Formation < 10°C and Quench < 20°C.
Symptom B: Product Contains Hydroxyls (Incomplete Chlorination)
Diagnosis: Insufficient "Drive."
-
Root Cause: The reaction was run at too low a temperature (e.g., 60°C) or with insufficient POCl
. The formylation happens easily, but converting the C-OH to C-Cl requires high energy (reflux). -
Corrective Action: Ensure the mixture reaches full reflux (105°C+). Do not use a solvent (like Chloroform) that boils below 80°C; use neat POCl
.
Symptom C: No Aldehyde Peak in NMR (Loss of Formyl Group)
Diagnosis: Deformylation or Hydrolysis Failure.
-
Root Cause: If the quench is too basic (pH > 9), the aldehyde can undergo Cannizzaro reaction or haloform-type cleavage.
-
Corrective Action: Keep the quench pH slightly acidic to neutral (pH 4–7). The product is stable in acid.
Frequently Asked Questions (FAQs)
Q1: Can I use Toluene or DCM as a solvent to save money on POCl
Q2: My starting material is 2-thiobarbituric acid (S-methyl). Is this the same protocol? A: Yes. 2-thiobarbituric acid S-methyl derivative is the tautomer of 4,6-dihydroxy-2-(methylthio)pyrimidine. Under Vilsmeier conditions, they react identically.
Q3: How do I handle the safety risk of the methylthio group?
A: The methylthio (S-Me) group is relatively stable to POCl
Q4: Why is the quench step so viscous? A: You are generating phosphoric acid and HCl gas. The "syrup" is a mix of these acids and your product.
-
Tip: Decant the excess POCl
before quenching if you have a good vacuum system (with a cold trap). This reduces the violence of the quench.
Experimental Workflow Diagram
Caption: Operational workflow emphasizing temperature control points (blue/red zones) to prevent yield loss.
References
-
Vilsmeier-Haack Formylation of Pyrimidines
-
Chlorination-Formylation Mechanics
-
General Vilsmeier-Haack Troubleshooting
- Patent Literature (Process Chemistry)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. growingscience.com [growingscience.com]
optimization of reaction conditions for dichloropyrimidine substitution
Current Status: Operational Topic: Optimization of Reaction Conditions for Dichloropyrimidine Substitution Ticket Priority: High (Core Scaffold for Kinase Inhibitor Discovery) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Scaffold & The Challenge
The 2,4-dichloropyrimidine scaffold is the "workhorse" of medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Pazopanib, Abemaciclib). The core challenge lies in regioselectivity .
Under standard nucleophilic aromatic substitution (
This guide provides the logic, protocols, and troubleshooting workflows to control this reactivity.
The Regioselectivity Matrix
Before starting, you must understand why the reaction behaves the way it does. The regioselectivity is governed by the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) and steric hindrance.
-
C4 Position: Para-like to N1 and ortho-like to N3. It has the largest LUMO coefficient and is the kinetic site of attack.
-
C2 Position: Flanked by two nitrogens. While electron-deficient, the intermediate Meisenheimer complex is less stabilized by resonance compared to C4 attack.
Visualizing the Decision Process
Figure 1: Decision tree for selecting reaction strategy based on substrate electronics and target regiochemistry.
Troubleshooting & Optimization (Q&A)
Category A: Regioselectivity Issues
Q: I am getting a 60:40 mixture of C4:C2 products. How do I favor C4 exclusively? A: This usually happens when the reaction is too fast or too hot (Thermodynamic control).
-
Temperature: Cool the reaction to -78 °C or 0 °C. C4 substitution has a lower activation energy (
). Lowering temperature favors the kinetic product (C4). -
Base Selection: Switch to a bulky organic base like DIPEA (Hünig's base) . The C2 position is sterically more crowded (flanked by two ring nitrogens). A bulky base/nucleophile pair disfavors C2 attack.
-
Solvent: Avoid polar aprotic solvents (DMF, DMSO) if selectivity is poor. Use THF or DCM . Polar solvents stabilize the transition states for both positions, compressing the relative energy gap
.
Q: Can I install a nucleophile at C2 without reacting at C4 first? A: Generally, no. The standard route is sequential: Install C4, then C2.[1]
-
The "Hack": If you absolutely need C2 first, consider using a tertiary amine nucleophile.[2][3] Recent literature suggests that tertiary amines can undergo an in situ N-dealkylation mechanism that favors C2 selectivity in 5-substituted pyrimidines [1].[3]
-
Alternative: Use 2-chloro-4-(methylthio)pyrimidine. The thiomethyl group at C4 is less reactive than the chloride at C2, allowing C2 substitution first. The -SMe can be activated later (oxidation to sulfone) for displacement.
Category B: Reactivity & Conversion [3][4][5][6]
Q: My reaction stalls at 50% conversion. Adding more heat just creates tar. A: This is common with electron-deficient anilines or sterically hindered amines.
-
The Fix (Acid Catalysis): Switch from basic conditions to acidic conditions. Add 1.0 eq of HCl (4M in dioxane) or use TFA/Isopropanol at reflux.
-
Mechanism: Protonation of the pyrimidine ring nitrogens lowers the LUMO energy significantly, making the ring far more electrophilic. This is often necessary for "unreactive" chloropyrimidines [2].
Q: I see the product by LCMS, but I can't isolate it from the DMF/DMSO. A: Dichloropyrimidines are often lipophilic, but the mono-substituted products can be amphoteric.
-
Protocol: Pour the reaction mixture into ice-water (5x volume) .
-
Scenario A: Product precipitates (ideal). Filter and wash with water.
-
Scenario B: Oiling out. Extract with EtOAc, but wash the organic layer with 5% LiCl solution (3x) to remove DMF/DMSO.
-
Category C: Side Reactions
Q: I am seeing a mass corresponding to [M-Cl+OH] (Hydrolysis). A: You have made a uracil derivative. This occurs when hydroxide competes with your amine.
-
Root Cause: Wet solvent or hygroscopic bases (KOH, NaOH, older
). -
Solution:
-
Use anhydrous solvents (MeCN or THF).
-
Switch to DIPEA (non-nucleophilic organic base).
-
If using inorganic bases, dry them or use molecular sieves. Note: 5-formyl-2,4-dichloropyrimidines are notoriously prone to solvolysis/hydrolysis due to the extreme electron deficiency [3].
-
Validated Experimental Protocols
Protocol A: Kinetic Control (High C4 Selectivity)
Best for: Primary/Secondary amines, aliphatic amines.
-
Setup: Charge a dry flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -10 °C (ice/acetone bath).
-
Addition: Add DIPEA (1.1 eq). Then, add the Amine Nucleophile (1.0 eq) dropwise over 15 minutes.
-
Critical: Do not dump the amine in all at once. High local concentration promotes bis-substitution.
-
-
Reaction: Stir at -10 °C for 1 hour, then allow to warm to RT.
-
Monitor: Check TLC/LCMS. If bis-substitution (C2,4-product) is observed, lower the temperature to -78 °C for the next run.
Protocol B: Lewis Acid Catalyzed (Difficult Substrates)
Best for: Weak nucleophiles (anilines) or deactivated rings.
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) and the Aniline (1.0 eq) in DCE (Dichloroethane) and t-BuOH (1:1 ratio).
-
Catalyst: Add
(1.0 eq) or (0.5 eq). -
Heating: Heat to 60–80 °C.
-
Workup: Quench with saturated aqueous
(caution: gas evolution) to break the metal-amine complex before extraction.
Comparative Data: Solvent & Base Effects
| Variable | Condition | Effect on Regioselectivity (C4:C2) | Reactivity Rate | Risk Profile |
| Solvent | THF / DCM | High (Kinetic control) | Moderate | Low side reactions. |
| DMF / DMSO | Low (Thermodynamic mix) | High | High risk of bis-sub & hydrolysis. | |
| Isopropanol | Moderate | Moderate | Good for acid-catalyzed routes. | |
| Base | DIPEA / TEA | High (Steric bulk protects C2) | Moderate | Cleanest profile. |
| Moderate | High | Heterogeneous; variable kinetics. | ||
| NaH | Very Low | Very High | High risk of bis-sub. |
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (via NIH/PubMed) URL:[Link]
-
Lewis Acid Catalyzed Synthesis of 4-Aminopyrimidines. Source: Semantic Scholar (Industrial Process Development) URL:[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI (Molbank) URL:[Link][1][6][7][8]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (QM Magic Class Chapter 29) URL:[Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chlorinated Pyrimidine Purification
Topic: Troubleshooting Purification Challenges in Chlorinated Pyrimidines
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Welcome to the Pyrimidine Chemistry Support Hub.
Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Scope: This guide addresses the high-failure-rate steps in the isolation of chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine). These intermediates are deceptively simple structures that exhibit "Trojan Horse" behavior: they appear stable but degrade rapidly under standard workup conditions due to the high lability of the C-Cl bond activated by the ring nitrogens.
Module 1: The "Vanishing Product" Phenomenon (Hydrolytic Instability)[1]
User Complaint: "I synthesized 2,4-dichloropyrimidine, but after aqueous workup and drying, my yield dropped by 40%, and the NMR shows a new set of peaks corresponding to a hydroxypyrimidine."
Root Cause Analysis
Chlorinated pyrimidines are potent electrophiles.[1] The electron-deficient ring makes the chlorine atoms (particularly at C2 and C4) excellent leaving groups in Nucleophilic Aromatic Substitution (
The Mechanism of Failure:
-
Exotherm Spike: Quenching residual
generates massive heat.[1] -
Acidic Hydrolysis: The resulting
and catalyze the displacement of chloride by water.[1] -
Result: Conversion to 2-chloro-4-hydroxypyrimidine or uracil derivatives.
Troubleshooting Protocol: The "Cold-Neutral" Quench
Do not use a standard water wash.[1] Follow this inverse quench procedure.
-
Temperature Control: Cool the reaction mixture to < 0°C .
-
Inverse Quench: Slowly pour the reaction mixture into a rapidly stirring slurry of crushed ice and weak base (Sodium Acetate or
), not water alone.[1]-
Why? This neutralizes the generated acid immediately, preventing the acid-catalyzed hydrolysis cycle.
-
-
pH Monitoring: Maintain internal pH between 5.0 and 7.0.
-
Rapid Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.[1] Do not let the aqueous layer sit.[1]
Caption: Figure 1. The Hydrolysis Trap. Standard quenching creates an acidic thermal spike that destroys the product.[1] Buffered cold quenching preserves the C-Cl bond.
Module 2: The "Sticky Oil" Nightmare (Residual POCl3)
User Complaint: "My crude oil is viscous, smokes in air, and smells acrid. Distillation is bumping uncontrollably."
Root Cause Analysis
Phosphorus Oxychloride (
Troubleshooting Protocol: Azeotropic Removal
Do not rely solely on vacuum to pull off POCl3.
Step-by-Step Guide:
-
Bulk Removal: Distill off the bulk
under reduced pressure (keep bath < 60°C). -
The Toluene Chase: Add anhydrous Toluene (2x volume of residue).
-
Azeotrope: Rotovap or distill the toluene. Toluene forms a pseudo-azeotrope that drags residual
out more effectively than vacuum alone.[1] -
Repeat: Perform this "chase" 2-3 times until the oil no longer fumes.
-
Final Polish: Only then proceed to high-vacuum distillation or recrystallization.
Data: Solvent Compatibility for Workup
| Solvent | Suitability | Risk Factor |
|---|---|---|
| Methanol/Ethanol | ⛔ CRITICAL FAIL | Reacts violently (alcoholysis) to form alkoxypyrimidines.[1] |
| Water | ⚠️ High Risk | Hydrolysis.[1][2] Only use with pH buffer and ice.[1] |
| Toluene | ✅ Excellent | Inert; excellent for azeotropic drying.[1] |
| Dichloromethane | ✅ Good | Good solubility, but low boiling point makes it hard to dry thoroughly.[1] |
| Tert-Butanol | ⚠️ Conditional | Sterically hindered, sometimes used for recrystallization, but requires care [1].[1] |
Module 3: The "Twin Peaks" (Separating Regioisomers)
User Complaint: "I have a mixture of 2,4-dichloro and 4,6-dichloropyrimidine. They co-elute on TLC and Flash Chromatography."
Root Cause Analysis
Regioisomers of chloropyrimidines often have nearly identical dipole moments and
Troubleshooting Protocol: Physical Separation First
Chromatography is the last resort.[1] Use Thermodynamics.
Strategy A: Distillation (The Boiling Point Gap)
-
2,4-Dichloropyrimidine: B.P. ~101°C at 24 mmHg.[1]
-
4,6-Dichloropyrimidine: B.P. ~80°C at 24 mmHg (often lower due to symmetry).[1]
-
Action: Use a fractionating column (Vigreux).[1] The 4,6-isomer usually distills first.[1]
Strategy B: Recrystallization (The Symmetry Gap) [1]
-
4,6-Dichloropyrimidine: Symmetrical.[1][3][4] Packs better. Higher Melting Point.[1]
-
2,4-Dichloropyrimidine: Asymmetrical.[1][4] Lower Melting Point.[1][5]
-
Action: Dissolve the mixture in warm Isopentane or Hexane . Cool to -20°C. The symmetrical 4,6-isomer often crystallizes out preferentially, leaving the 2,4-isomer in the mother liquor [2].
Caption: Figure 2. Purification Decision Tree. Leveraging physical property differences (BP and MP) is more effective than chromatography for regioisomers.[1]
FAQ: Frequently Asked Questions
Q: Can I store the purified chloropyrimidine in the fridge? A: Yes, but moisture is the enemy . Store under Argon/Nitrogen in a tightly sealed container at -20°C. If the container is opened frequently, store in a desiccator. 2-(Chloromethyl)pyrimidine derivatives are particularly unstable and should be used immediately or stored frozen [3].[1]
Q: Why is my product turning pink/red? A: This indicates oxidative degradation or the presence of trace amines oxidizing. It is a sign of decomposition.[1] Re-purify immediately (filtration through a short silica plug) to remove the autocatalytic degradation species.[1]
Q: Is it safe to scale up the POCl3 quench? A: NO. The exotherm is non-linear on scale.[1] For >100g scales, use a continuous flow quench or extremely slow addition (over hours) with active cryo-cooling.[1]
References
-
US Patent 8334383B2. Regioselective preparation of substituted pyrimidines.[1] (2012).[1][6] Describes the use of tert-butanol and water washing protocols for fluorinated/chlorinated pyrimidines.
-
Organic Syntheses. 2-Chloropyrimidine. Coll. Vol. 4, p.182 (1963); Vol. 35, p.34 (1955).[1] Details the synthesis, neutralization (pH 7), and recrystallization from isopentane. [1]
-
BenchChem Technical Guide. Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Highlights the sensitivity to protic solvents and temperature.[1] (Note: Generalized reference based on standard chemical safety data for this class).
-
US Patent 5525724A. Process for the preparation of chloropyrimidines.[1] (1996).[1] Describes distillation pressures and extraction solvents (Ethyl Acetate) for 2,4-dichloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Dichloropyrimidine Cross-Coupling Optimization
Status: Operational Ticket ID: OPT-DCP-2026 Subject: Optimizing Catalyst Loading & Regioselectivity in 2,4- and 4,6-Dichloropyrimidines Assigned Specialist: Senior Application Scientist
Core Directive: The "Goldilocks" Zone of Catalyst Loading
Optimizing catalyst loading for dichloropyrimidines is not simply a "race to zero." Unlike simple aryl halides, pyrimidines possess intrinsic Lewis basic nitrogens that can coordinate to Palladium (Pd), creating stable, off-cycle resting states (catalyst poisoning).
The Technical Reality:
-
High Loading (>5 mol%): Wastes metal, complicates purification (Pd scavenging required), and increases the risk of homocoupling side products due to rapid oxidative addition.
-
Ultra-Low Loading (<0.1 mol%): High risk of "stalling." The concentration of active Pd(0) becomes low enough that competitive coordination by the pyrimidine substrate (acting as a ligand) or trace oxygen shuts down the cycle.
The Optimization Target: For most pharmaceutical intermediates, the stable operational window is 0.5 – 2.0 mol% using defined precatalysts (e.g., Pd-PEPPSI or Buchwald G3/G4). This range balances turnover frequency (TOF) with resistance to nitrogen poisoning.
Regioselectivity & Mechanism (The "Where" and "Why")
The C4 vs. C2 Hierarchy
In 2,4-dichloropyrimidine , the C4 and C2 positions are electronically distinct.
-
C4 Position: Significantly more electrophilic (para to one nitrogen, ortho to another). It is the preferred site for the first Oxidative Addition (OA).
-
C2 Position: Less reactive. Typically functionalized in a second step after C4 is substituted.
Critical Insight: Attempting to force C2-first coupling usually results in mixtures or bis-coupling. Standard optimization focuses on clean C4-monoselectivity first.
Visualizing the Deactivation Pathway
The diagram below illustrates why reactions stall at low loadings. The pyrimidine substrate itself competes with the phosphine/NHC ligand.
Figure 1: The "Death Spiral" of Pd catalysts in pyrimidine coupling. Note the red path where the substrate acts as a poison.
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at ~60% conversion despite using 1 mol% catalyst. Adding more catalyst doesn't restart it.[1] Why?
Diagnosis: This is likely Product Inhibition or Pd-Black precipitation .
-
The Cause: As the reaction proceeds, the concentration of the product (which often contains a more Lewis-basic nitrogen or amine) increases, competing for the Pd center. If you see black precipitate, your ligand concentration was too low to support the Pd(0) species.
-
The Fix:
-
Switch to Pd-PEPPSI-IPent: The bulky NHC ligand is extremely tightly bound and resists displacement by pyrimidine nitrogens.
-
Dosing: Do not add more catalyst later. Instead, increase the initial ligand-to-metal ratio (e.g., 2:1 L:Pd if using separate Pd(OAc)2/Ligand) or use a precatalyst.
-
Q2: I am seeing significant bis-coupling (2,4-disubstituted product) when targeting the mono-product.
Diagnosis: Rate of second oxidative addition is competitive with the first.
-
The Cause: Often occurs when the reaction temperature is too high or the catalyst loading is too high (creating a local "hotspot" of active species).
-
The Fix:
-
Temperature Control: Lower the temperature by 20°C. C4-coupling often proceeds at Room Temperature (RT) or 40°C, while C2 requires >80°C.
-
Inverse Addition: Add the boronic acid/amine slowly to the dichloropyrimidine solution. Keep the electrophile (pyrimidine) in excess.
-
Q3: Why can't I use simple Pd(PPh3)4 for this?
Diagnosis: You can, but it requires higher loading (3-5 mol%).
-
The Reason: Triphenylphosphine (PPh3) is a relatively weak donor and labile ligand. It dissociates easily, allowing the pyrimidine nitrogen to bind to the Pd, shutting down the cycle.
-
Recommendation: Use XPhos or SPhos based precatalysts (Buchwald G4). These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the pyrimidine nitrogen while allowing the oxidative addition of the C-Cl bond.
Optimized Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (Target: C4-Selectivity)
Best for: 2,4-Dichloropyrimidine + Aryl Boronic Acids
| Parameter | Specification | Rationale |
| Catalyst | XPhos Pd G4 (0.5 – 1.0 mol%) | Rapid activation; XPhos prevents N-poisoning. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is essential for the boronate activation mechanism. |
| Base | K3PO4 (2.0 equiv) | Milder than K2CO3; reduces hydrolysis of the Cl-pyrimidine. |
| Temp | 40°C – 60°C | Keep low to prevent C2 coupling. |
| Degassing | Mandatory (Sparge Argon 15 min) | Low loading makes the system hypersensitive to O2. |
Step-by-Step:
-
Charge reaction vial with 2,4-dichloropyrimidine (1.0 equiv), Boronic Acid (1.05 equiv), and K3PO4 (2.0 equiv).
-
Add solvent mixture (degassed).
-
Add XPhos Pd G4 (0.5 – 1.0 mol%) last.
-
Seal and stir at 40°C. Monitor by HPLC at 1 hour.
-
Checkpoint: If >95% conversion, cool and work up. If <50%, raise temp to 60°C.
Protocol B: Robust Buchwald-Hartwig Amination
Best for: 4,6-Dichloropyrimidine + Secondary Amines
| Parameter | Specification | Rationale |
| Catalyst | Pd-PEPPSI-IPent (1.0 mol%) | NHC ligands are superior for electron-deficient heteroaryl chlorides. |
| Solvent | Toluene or DME (Anhydrous) | Protic solvents can lead to S_NAr background reactions. |
| Base | Cs2CO3 (2.0 equiv) | Strong enough to deprotonate amine, but heterogeneous nature prevents rapid hydrolysis. |
| Temp | 80°C | Amination requires higher energy of activation than Suzuki. |
Regioselectivity Decision Logic
Use this flow to determine your starting strategy.
Figure 2: Decision matrix for functionalizing 2,4-dichloropyrimidine. Note that direct C2 selectivity is rarely chemically viable without special directing groups.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI / Molecules (2018). Relevance: Validates 0.5 mol% loading using Pd(PPh3)4 under controlled heating.
-
Pd-PEPPSI: A General Pd-NHC Precatalyst for Buchwald-Hartwig Cross-Coupling. Source: Chemistry - A European Journal (2008). Relevance: Establishes PEPPSI catalysts as superior for electron-deficient heterocycles due to resistance to poisoning.
-
Recent Applications of Pd-Catalyzed Couplings in Pharmaceutical Process Chemistry. Source: MDPI / Processes (2015). Relevance: details scale-up challenges (homodimerization) and the necessity of precatalysts (G3/G4) for low loading.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: NIH / J. Org. Chem (2020).[1] Relevance: Confirms that C2-selectivity is an "unsolved challenge" for standard couplings, validating the C4-first logic.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 4,6-Dichloropyrimidines
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for navigating the complexities of reactions involving 4,6-dichloropyrimidines. As a highly versatile and reactive scaffold, 4,6-dichloropyrimidine is a cornerstone in the synthesis of numerous agrochemical and pharmaceutical agents.[1] However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding and controlling these solvent effects is paramount to achieving desired outcomes, maximizing yields, and ensuring reaction selectivity.
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): Foundational Concepts
Here we address common questions regarding the fundamental principles governing the reactivity of 4,6-dichloropyrimidines and the role of the solvent.
Q1: Why is the 4,6-dichloropyrimidine scaffold so reactive towards nucleophiles?
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density at the carbon atoms of the ring, especially at the C2, C4, and C6 positions.[2] This electron deficiency makes the chlorine-substituted C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles through an SNAr mechanism. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[3]
Q2: What is the fundamental difference between polar aprotic and polar protic solvents in the context of SNAr reactions?
This is the most critical concept for controlling reactivity.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess a hydrogen atom bonded to an electronegative atom (O or N) and can thus act as hydrogen-bond donors. While they are excellent at dissolving ionic reagents, they can form strong hydrogen bonds with anionic nucleophiles (e.g., R-O⁻, R-NH⁻). This "solvation shell" stabilizes the nucleophile, reducing its ground-state energy and making it less reactive, which can slow down the SNAr reaction.[4][5]
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) have dipoles but lack an acidic proton. They are poor hydrogen-bond donors. They effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and unsolvated. This lack of stabilization makes the nucleophile more reactive and significantly accelerates the rate of SNAr reactions.[6][7]
Q3: Does solvent choice affect which chlorine atom reacts first on a dichloropyrimidine?
For the symmetrical 4,6-dichloropyrimidine, both chlorine atoms are electronically and sterically equivalent, so there is no initial regioselectivity. However, for unsymmetrical dichloropyrimidines like 2,4-dichloropyrimidine, solvent polarity can influence the C4/C2 selectivity ratio. Generally, substitution at the C4(6) position is favored over the C2 position.[2][8] Studies have shown that in some cases, polar solvents like ethanol can enhance the regioselectivity for the C4-isomer.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and provides causal explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Substituted Product
-
Possible Cause 1: Inappropriate Solvent Choice. The nucleophile may be over-stabilized or the starting materials may not be fully dissolved.
-
Explanation & Solution: If you are using a polar protic solvent (e.g., ethanol) with a weak nucleophile, the reaction rate may be extremely slow. The protic solvent can hydrogen-bond to the nucleophile, reducing its reactivity.[4] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[6] Ensure all starting materials are fully soluble in the chosen solvent at the reaction temperature.
-
-
Possible Cause 2: Insufficient Temperature. The activation energy for the reaction is not being met.
-
Explanation & Solution: SNAr reactions, while often facile, still require a certain amount of thermal energy. Solution: Increase the reaction temperature. For high-boiling point aprotic solvents like DMF or DMSO, reactions can often be heated to 80-160 °C to drive them to completion.[6] Always monitor for potential degradation at higher temperatures.
-
-
Possible Cause 3: Presence of Water. The starting material or product may be susceptible to hydrolysis.
-
Explanation & Solution: Water can act as a competing nucleophile, leading to the formation of undesired 4-chloro-6-hydroxypyrimidine.[9][10] Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[6][10]
-
Problem 2: Formation of Significant Side Products
-
Possible Cause 1: Solvolysis. The solvent itself is reacting with the 4,6-dichloropyrimidine.
-
Explanation & Solution: This is a common issue when using nucleophilic solvents like methanol or ethanol, especially at elevated temperatures. The solvent competes with the intended nucleophile, leading to the formation of 4-alkoxy-6-chloropyrimidine byproducts.[9][11] Solution: If possible, switch to a non-nucleophilic solvent (e.g., THF, Dioxane, DMF). If an alcohol is required, consider running the reaction at a lower temperature or using the alcohol as the limiting reagent if it is also the intended nucleophile.[9]
-
-
Possible Cause 2: Di-substitution. Both chlorine atoms are being replaced when only mono-substitution is desired.
-
Explanation & Solution: Using a large excess of a strong nucleophile, especially at higher temperatures, can easily lead to the formation of the 4,6-disubstituted product. Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.0-1.1 equivalents) of the nucleophile. Lowering the reaction temperature can also significantly improve selectivity for the mono-substituted product.[9]
-
-
Possible Cause 3: Base-Induced Degradation. The pyrimidine ring is being opened or degraded.
-
Explanation & Solution: Harsh basic conditions, particularly at high temperatures, can lead to the degradation of the electron-deficient pyrimidine ring.[9] Solution: Use a milder base (e.g., K₂CO₃ or DIPEA instead of NaH or NaOH) if a base is required to deprotonate the nucleophile. If a strong base is necessary, consider adding it slowly at a lower temperature.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: High Polarity of Product and Byproducts. The desired product is difficult to separate from residual base, salts, or polar byproducts like those from solvolysis.
-
Explanation & Solution: Polar aprotic solvents like DMF and DMSO can be difficult to remove, and reactions often contain inorganic salts. Solution: Perform a standard aqueous workup. Dilute the reaction mixture with a larger volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[6] Washing the organic layer with brine can help break up emulsions and remove residual water. If the product is basic or acidic, an acid-base extraction can be a powerful purification tool.[9]
-
Data Presentation: Solvent Properties and Their Impact
The choice of solvent is a critical parameter. The following table summarizes the properties of common solvents and their general effect on SNAr reactions with 4,6-dichloropyrimidines.
| Solvent | Dielectric Constant (ε) at 20°C | Type | General Effect on SNAr Rate | Key Considerations |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Strongly Accelerates | High boiling point, good solvating power, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Strongly Accelerates | Very high boiling point, excellent solvent, but can be difficult to remove and may react with some reagents. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Accelerates | Lower boiling point, easier to remove than DMF/DMSO.[12] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate Rate | Lower polarity, often used with strong bases like NaH.[6][13] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Slows Rate | Can cause solvolysis side reactions.[11] Often used when the nucleophile is an alkoxide. |
| Methanol (MeOH) | 32.7 | Polar Protic | Slows Rate | Higher polarity than EtOH; greater potential for solvolysis. |
| Water (H₂O) | 80.1 | Polar Protic | Variable | Can lead to hydrolysis.[10] However, some modern protocols use water with additives to promote green chemistry.[14][15] |
Experimental Protocols
The following is a generalized, detailed protocol for a typical SNAr reaction. Note: This protocol must be adapted based on the specific nucleophile, its reactivity, and solubility.
Key Experiment: Mono-amination of 4,6-Dichloropyrimidine in Acetonitrile
This protocol describes the reaction of 4,6-dichloropyrimidine with a generic secondary amine (e.g., morpholine) to yield the mono-substituted product.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Secondary Amine (e.g., Morpholine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered and dried
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (Ethyl Acetate, Water, Brine, Anhydrous Sodium Sulfate, Silica Gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of Nitrogen, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M). Begin vigorous stirring.
-
Nucleophile Addition: Add the secondary amine (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting 4,6-dichloropyrimidine is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the solid cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with saturated brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-aminated product.
Visualizations
Diagram 1: General SNAr Reaction Workflow
Caption: Contrasting effects of protic vs. aprotic solvents.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(15), 4988. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. Available at: [Link]
-
Royal Society of Chemistry. (2015). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 39, 1536-1543. Available at: [Link]
-
ResearchGate. (2014). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]
- BenchChem. (2025). Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
-
ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(22), 5001-5003. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
IJCRT.org. (2023). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. International Journal of Creative Research Thoughts, 11(5). Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives.
-
Rongyao Zhang. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-4. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
NIH. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23, 1009-1015. Available at: [Link]
-
ACS Publications. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(25), 20973-20982. Available at: [Link]
-
ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
-
Rongyao Zhang. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Applications of 4,6-Dichloropyrimidine. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d-nb.info [d-nb.info]
- 15. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid over-reaction or multiple substitutions
Current Status: Operational Ticket ID: #AVOID-OVER-RXN-001 Subject: Strategies to Prevent Poly-Substitution and Over-Reaction in Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Selectivity Paradox
Welcome to the Synthesis Selectivity Support Center. A common ticket we receive from the bench involves the "runaway reaction"—where a chemical transformation refuses to stop at the desired intermediate. Whether it is the poly-alkylation of a benzene ring or the over-reduction of an ester to an alcohol, the root cause is almost always a mismatch between substrate reactivity and product reactivity .
This guide moves beyond basic stoichiometry. We will troubleshoot three specific "failure modes" of selectivity using field-proven protocols that rely on electronic, mechanistic, and physical controls.
Module 1: Electronic Control (The Friedel-Crafts Dilemma)
The Problem: "Runaway" Poly-Alkylation
Symptom: You attempt to add a single ethyl group to benzene using ethyl chloride and AlCl₃, but your NMR shows a mixture of diethyl and triethyl benzenes, even with 1:1 stoichiometry.
Root Cause: The product is more reactive than the starting material.[1]
-
Mechanism: An alkyl group is electron-donating (via hyperconjugation and induction).
-
Result: The mono-alkylated product has a higher electron density than the starting benzene, making it a better nucleophile. It outcompetes the starting material for the remaining electrophile.
The Solution: The Acylation-Reduction Protocol
To guarantee mono-substitution, you must invert the electronic bias. By introducing an electron-withdrawing group first (Acylation), you deactivate the ring toward further reaction.[1][2][3]
Protocol: Mono-Alkylarene Synthesis via Acylation
Step 1: Friedel-Crafts Acylation (The "Stop" Step)
-
Reagents: Benzene (Substrate), Acetyl Chloride (1.05 eq), AlCl₃ (1.1 eq), DCM (Solvent).
-
Procedure:
-
Cool the mixture to 0°C.
-
Add Acetyl Chloride slowly to the AlCl₃ suspension (generates the Acylium ion).
-
Crucial: The resulting Acetophenone product is deactivated by the carbonyl group. It cannot react with a second equivalent of acyl chloride.
-
-
Outcome: Exclusive formation of the mono-acylated ketone.
Step 2: Reduction (The "Go" Step)
-
Method: Wolff-Kishner or Clemmensen Reduction.[1]
-
Transformation: Converts the C=O carbonyl into a CH₂ methylene group.[1]
-
Final Product: Ethylbenzene (Mono-substituted).
Visualizing the Reactivity Logic
Figure 1: Comparison of the "Runaway" Alkylation pathway (Red) versus the self-limiting Acylation pathway (Green).
Module 2: Mechanistic Control (The Weinreb Chelation)
The Problem: Over-Addition to Ketones
Symptom: You want to synthesize a ketone from an acid chloride using a Grignard reagent. Instead, the reaction proceeds past the ketone to form a tertiary alcohol.
Root Cause: The intermediate ketone formed during the reaction is more electrophilic than the starting ester/acid chloride. The Grignard reagent attacks the ketone immediately.
The Solution: Weinreb Amide Synthesis
The Weinreb amide (
Protocol: Selective Ketone Synthesis
-
Preparation: Convert Acid Chloride to Weinreb Amide using
-dimethylhydroxylamine·HCl. -
Addition:
-
Cool Weinreb Amide solution (THF) to -78°C or 0°C.
-
Add Organolithium or Grignard reagent (R-MgBr).[4]
-
-
The "Magic" Moment (Chelation):
-
The nucleophile attacks the carbonyl carbon.
-
Key Mechanism: The Magnesium atom forms a 5-membered chelate ring with the carbonyl oxygen and the
-methoxy oxygen. -
Result: This tetrahedral intermediate is stable .[5][6] It does not collapse to the ketone in the reaction flask, so no second equivalent of Grignard can attack.
-
-
Quench: Add dilute HCl. The chelate breaks, the amine leaves, and the pure ketone is released.
Visualizing the Chelation "Brake"
Figure 2: The Weinreb Chelate stabilizes the intermediate, preventing the reformation of the carbonyl and subsequent over-addition.
Module 3: Physical Control (High Dilution Principle)
The Problem: Polymerization vs. Cyclization
Symptom: You are trying to synthesize a macrocycle (large ring).[7] Instead of the ring closing, the ends of two different molecules find each other, leading to oligomers and gummy polymers.
Root Cause: Intermolecular reaction (polymerization) is second-order kinetics (depends on concentration squared), while intramolecular reaction (cyclization) is first-order (independent of concentration). High concentration favors polymerization.
The Solution: Pseudo-High Dilution
You need to simulate "infinite dilution" where a molecule is statistically more likely to find its own tail than another molecule.
Protocol: Syringe Pump Macrocyclization
-
Setup:
-
Flask: Large volume of solvent (e.g., 1L for 1g reaction) under reflux.
-
Feed: Syringe pump containing the linear precursor and reagents in a small volume of solvent.
-
-
Execution:
-
Set the pump to add the precursor extremely slowly (e.g., over 8–12 hours).
-
-
The Logic:
-
At any given second, the concentration of unreacted precursor in the big flask is near zero.
-
The molecule enters the flask and, finding no other partners, eventually reacts with itself (cyclizes) before the next drop arrives.
-
Visualizing Probability Control
Figure 3: Kinetic competition between intermolecular polymerization and intramolecular cyclization controlled by concentration.
Summary of Control Strategies
| Issue | Control Type | Strategy | Why it works |
| Poly-Alkylation | Electronic | Acylation-Reduction | Product is deactivated (electron-poor) compared to substrate.[1][3] |
| Ketone Over-Addition | Mechanistic | Weinreb Amide | Stable chelated intermediate prevents carbonyl regeneration during reaction. |
| Polymerization | Physical | High Dilution | Low stationary concentration statistically favors self-reaction (cyclization). |
| Double Displacement | Stoichiometric | Inverse Addition | Adding nucleophile to electrophile ensures electrophile is always in excess. |
References
- Friedel-Crafts Selectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
Weinreb Amide Mechanism: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
-
High Dilution Principle: Rossa, L., & Vögtle, F. (1983).[7][8] "Synthesis of medio- and macrocyclic compounds by high dilution principle techniques". Topics in Current Chemistry.
- General Selectivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Comprehensive overview of chemoselectivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
Validation & Comparative
From Bench to Pilot Plant: A Comparative Validation Guide for Synthetic Route Scale-Up
Introduction: The Pivot from Discovery to Delivery
In drug development, the transition from Medicinal Chemistry (MedChem) to Process Chemistry represents a fundamental shift in priorities. While MedChem focuses on speed-to-structure and diversity, Process Chemistry demands robustness, safety, and economy .[1] A synthetic route that delivers 50 mg for biological screening is rarely suitable for multi-kilogram GMP production.
This guide provides an objective, data-driven framework for validating a scalable synthetic route. We will compare a typical "Discovery Route" against an "Optimized Process Route," detailing the experimental protocols required to validate the superior performance of the latter.
The Core Directive: "SELECT" Criteria
To objectively compare routes, we utilize the industry-standard SELECT criteria, adapted here for modern CMC (Chemistry, Manufacturing, and Controls) requirements:
-
S afety (Thermal hazards, toxicity)
-
L egal (IP landscape)
-
E conomics (Cost of Goods Sold - COGS)
-
C ontrol (Impurity fate, critical process parameters)[4][5][6]
-
T hroughput (Space-time yield, cycle time)[7]
Comparative Framework: Discovery vs. Scalable Routes
The following table summarizes the divergent metrics between a route designed for discovery and one validated for scale-up.
| Metric | Discovery Route (Benchmark) | Scalable Route (Target) | Why It Matters |
| Reagents | Exotic, expensive (e.g., Pd(dba)₂, HATU) | Commodity, bulk (e.g., Pd/C, SOCl₂) | COGS : Bulk reagents reduce cost by orders of magnitude. |
| Solvents | DCM, DMF, Diethyl Ether | EtOAc, IPA, Toluene, Water | Safety/Env : Class 1 solvents (benzene, CCl₄) are prohibited in GMP. |
| Purification | Flash Chromatography (SiO₂) | Crystallization / Filtration | Throughput : Chromatography is non-viable at >10kg scale. |
| Temperature | Cryogenic (-78°C) or Reflux | -10°C to 120°C | Engineering : Plant cooling below -20°C is capital-intensive. |
| Hazards | Unassessed (Azides, Peroxides) | Defined (RC1/DSC tested) | Safety : Runaway reactions can destroy pilot plants. |
| Yield | Variable (Step: 50-90%) | High & Consistent (>85%) | Efficiency : Linear yield drops exponentially with step count. |
Experimental Validation Protocols
To claim a route is "scalable," it must undergo rigorous stress testing. Below are the three pillars of validation.
Protocol A: Thermal Hazard Assessment (Safety)
Objective: To ensure the reaction does not exceed the cooling capacity of the pilot reactor, preventing thermal runaway.
Methodology:
-
Screening (DSC):
-
Take 2–5 mg of reaction mixture (and individual reagents).
-
Run Differential Scanning Calorimetry (DSC) from 30°C to 400°C at 4°C/min in gold-plated high-pressure crucibles.
-
Pass Criteria: No exotherms detected <100°C above the maximum processing temperature.
-
-
Quantification (RC1):
-
Load the Mettler Toledo RC1 reaction calorimeter with starting materials.
-
Calibrate heat transfer coefficient (
) using the internal heater. -
Dose the limiting reagent at the proposed plant rate.
-
Measure Heat of Reaction (
) and Adiabatic Temperature Rise ( ). -
Calculation:
.
-
Expert Insight: If
, the process is classified as high risk. You must engineer controls (e.g., dosing controlled by temperature) or change the route.
Protocol B: Impurity Fate Mapping (Quality)
Objective: To demonstrate that the process consistently purges impurities to acceptable levels (typically <0.10% per ICH Q3A).
Methodology (Spike and Purge Study):
-
Synthesize Impurities: Prepare authentic standards of key impurities (Regioisomers, Over-reaction byproducts).
-
Spike Experiment:
-
Run the reaction with the target impurity spiked at 10x the expected level (e.g., 5.0%).
-
Perform the standard workup and isolation (crystallization).
-
-
Analysis:
-
Analyze the isolated solid via HPLC.
-
Calculate the Purge Factor :
.
-
-
Validation: The Predicted Purge Factor must exceed the Required Purge Factor by a safety margin (typically 2x).
Protocol C: Green Metrics (Sustainability)
Objective: To quantify environmental impact using Process Mass Intensity (PMI), the modern standard over E-Factor.
Formula:
Visualization of Workflows
Logic Flow: Scale-Up Decision Tree
This diagram illustrates the critical "Go/No-Go" decision gates during route validation.
Figure 1: Critical decision gates for validating a synthetic route for scale-up. Red nodes indicate failure points requiring re-engineering.
Workflow: Impurity Fate Mapping
This diagram details the "Spike and Purge" experimental design.
Figure 2: The "Spike and Purge" workflow used to validate impurity rejection capabilities of a crystallization step.
Case Study Data: Route A vs. Route B
Scenario: Synthesis of a generic API intermediate.
-
Route A (MedChem): 4 steps, DCM solvent, column chromatography, NaH base.
-
Route B (Process): 3 steps, Toluene/Water, crystallization, K₂CO₃ base.
| Metric | Route A (Benchmark) | Route B (Validated) | Improvement |
| Overall Yield | 42% | 78% | +85% Increase |
| PMI ( kg/kg ) | 125 | 28 | 4.5x Greener |
| Throughput | 0.5 kg/week | 12 kg/week | 24x Faster |
| Critical Safety | H₂ Evolution (NaH) | No Gas Evolution | Inherently Safer |
| Cost (Est.) | $4,500 / kg | $850 / kg | 81% Savings |
Conclusion of Case Study:
Route B is validated for scale-up. The removal of chromatography and the switch to a safer base (K₂CO₃) drastically reduced PMI and Cost. The thermal hazard assessment confirmed that the K₂CO₃ reaction exotherm was negligible (
References
-
ICH Q11 Guideline : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation. [Link]
-
ICH Q7 Guideline : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]
-
ACS Green Chemistry Institute : Process Mass Intensity (PMI) Calculation Tools. American Chemical Society.[8] [Link]
-
Reaction Calorimetry Basics : Mettler Toledo Guide to Chemical Process Safety and Scale-up. [Link]
-
Impurity Fate Mapping : Control Strategies for Genotoxic Impurities in Pharmaceutical Development. [Link]
Sources
- 1. Process chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02994E [pubs.rsc.org]
- 4. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Recap of the SELECT Criteria – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
